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  • Product: 4-Cyano-3,5-difluorobenzoic acid
  • CAS: 1427084-20-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Cyano-3,5-difluorobenzoic Acid (CAS 1427084-20-5): A Technical Guide for Drug Development

Abstract As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that dictate the success or failure of a synthetic campaign. 4-Cyano-3,5-difluorobenzoic acid (CAS 1427084-20-5) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that dictate the success or failure of a synthetic campaign. 4-Cyano-3,5-difluorobenzoic acid (CAS 1427084-20-5) is a prime example of a "push-pull" aromatic system that offers exquisite regiocontrol for medicinal chemists. This whitepaper systematically deconstructs its physicochemical properties, structural causality, and field-proven experimental workflows to empower your drug development pipeline.

Structural & Electronic Topology: The Causality of Reactivity

The utility of 4-Cyano-3,5-difluorobenzoic acid stems directly from its electronic topology. The molecule features a carboxylic acid at C1, a cyano group at C4, and fluorine atoms at C3 and C5.

  • The Cyano Group (-CN): As a strong electron-withdrawing group (EWG) via both inductive and resonance effects, the para-cyano group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring.

  • The Fluoro Groups (-F): Positioned ortho to the cyano group, these halogens act as highly activated leaving groups.

This synergistic electron-withdrawing environment makes the C3 and C5 positions exceptionally susceptible to1, a critical reaction for generating structural complexity in pharmaceuticals[1]. Concurrently, the electron-deficient core increases the acidity of the C1 carboxylic acid while rendering it sterically and electronically challenging to activate for standard amidation, necessitating specialized coupling reagents like 2[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties is non-negotiable for formulation and reaction design. The extreme electron deficiency shifts both the pKa and logP compared to an unfunctionalized benzoic acid.

PropertyValueCausality / Context
IUPAC Name 4-Cyano-3,5-difluorobenzoic acidStandard nomenclature.
CAS Number 1427084-20-5Unique identifier for procurement and tracking[3].
Molecular Weight 183.11 g/mol Confirmed via LC-MS analysis[4].
Molecular Formula C8H3F2NO2Elemental composition[5].
Predicted pKa ~2.1 - 2.5Highly acidic due to the strong inductive pull of the -CN and -F groups stabilizing the carboxylate anion.
Predicted logP ~2.0 - 2.3Balanced lipophilicity; the polar -CN and -COOH groups offset the hydrophobic -F atoms.
Physical State SolidHigh melting point driven by strong intermolecular hydrogen bonding and dipole-dipole stacking[3].
SMILES OC(=O)c1cc(F)c(C#N)c(F)c1Structural representation for computational modeling[5].
Experimental Workflows: Self-Validating Systems

In application science, a protocol is only as good as its validation mechanism. The following workflows exploit the dual reactivity of 4-Cyano-3,5-difluorobenzoic acid.

Protocol 3.1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C3 fluorine with a primary amine to build a biaryl or heteroaryl architecture, a strategy heavily utilized in the synthesis of complex APIs like 6[6]. Causality: We utilize N,N-Dimethylformamide (DMF) because polar aprotic solvents stabilize the anionic Meisenheimer complex intermediate without solvating the nucleophile, thus accelerating the reaction[1]. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HF byproduct, preventing protonation of the incoming amine nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Cyano-3,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq). The excess ensures complete neutralization of the generated HF.

  • Nucleophile Addition: Add the target primary amine (1.05 eq). Note: Strict stoichiometric control prevents over-substitution at the C5 position.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass (m/z 182 [M-H]⁻) and the appearance of the product mass (m/z = 182 - 19 + Mass of Amine - 1). The loss of 19 Da confirms fluorine displacement.

  • Workup: Quench with water, acidify to pH 3 with 1M HCl to precipitate the product, and filter.

Protocol 3.2: Carboxyl Activation and Amidation via HATU

Objective: Couple the C1 carboxylic acid with an amine. Causality: The electron-deficient aromatic ring drastically reduces the nucleophilicity of the carboxylate oxygen during activation. Standard carbodiimides (e.g., EDC/HOBt) often stall. We mandate the use of HATU because it rapidly generates a highly reactive OAt-active ester, driven by the neighboring group effect (7-aza effect) of the pyridine nitrogen, which stabilizes the incoming amine through a hydrogen-bonded cyclic transition state[2].

Step-by-Step Methodology:

  • Activation: Dissolve 4-Cyano-3,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF/DCM (1:1, 0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add the target amine (1.1 eq) dropwise.

  • Self-Validation (HPLC-UV): Monitor via HPLC at 254 nm. The strong chromophore of the cyano-aromatic system allows clear tracking of the active ester consumption and amide formation.

  • Workup: Dilute with EtOAc, wash sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Mechanistic Pathway Visualization

The following diagram maps the divergent synthetic logic when utilizing this building block, highlighting the distinct intermediates and products.

G Start 4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5) Path1 Pathway A: SNAr Reaction (Targeting C3/C5 Fluorines) Start->Path1 Amines/Thiols Base (DIPEA) Path2 Pathway B: Amidation (Targeting C1 Carboxyl) Start->Path2 Amines HATU, DIPEA Mech1 Meisenheimer Complex Stabilized by Polar Aprotic Solvent Path1->Mech1 Mech2 Active Ester Formation (HATU/HOAt Intermediate) Path2->Mech2 Prod1 3-Substituted-4-cyano- 5-fluorobenzoic acid Mech1->Prod1 -HF Prod2 4-Cyano-3,5-difluoro- benzamide derivative Mech2->Prod2 -HOAt

Fig 1: Divergent synthetic workflows for 4-Cyano-3,5-difluorobenzoic acid via SNAr and amidation.

Conclusion

4-Cyano-3,5-difluorobenzoic acid is not just a passive reagent; it is a programmable scaffold. By understanding the electronic "push-pull" dynamics, researchers can precisely orchestrate SNAr and amidation workflows. Adhering to the self-validating protocols outlined above ensures high-fidelity execution in any drug discovery campaign.

References
  • Sigma-Aldrich. "4-Cyano-3,5-difluorobenzoic acid | 1427084-20-5." MilliporeSigma. 3

  • CymitQuimica. "4-Cyano-3,5-difluorobenzoic acid - CymitQuimica." CymitQuimica Catalog.4

  • Appchem. "4-Cyano-3,5-difluorobenzoic acid | 1427084-20-5 | C8H3F2NO2." Appchem Database.5

  • ACS Publications. "Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 6 Development of a Nucleophilic Aromatic Substitution in Water." Organic Process Research & Development.6

  • PMC (NIH). "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole..." National Institutes of Health. 1

  • ACS Publications. "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies." The Journal of Organic Chemistry. 2

Sources

Exploratory

Predictive Crystallography and X-Ray Diffraction Profiling of 4-Cyano-3,5-difluorobenzoic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary 4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5)[1] i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5)[1] is a highly functionalized aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials. Because of the competing intermolecular forces inherent to its structure—namely, the strong hydrogen-bonding capacity of the carboxylic acid, the dipole of the cyano group, and the unique electrostatic profile induced by the fluorine atoms—determining its solid-state arrangement requires rigorous crystallographic profiling.

As direct literature on the isolated crystal structure of this specific compound is limited, this whitepaper serves as an authoritative, predictive guide. It synthesizes known crystallographic behaviors of structurally analogous fluorinated and cyano-substituted benzoic acids to establish expected structural motifs, followed by field-proven, self-validating protocols for Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) analysis.

Supramolecular Architecture & Mechanistic Rationale

The crystal engineering of highly substituted benzoic acids is dictated by a hierarchy of non-covalent interactions. For 4-Cyano-3,5-difluorobenzoic acid, the structural landscape is governed by the following mechanistic principles:

  • Conformational Planarity: Similar to other symmetrically fluorine-substituted benzoic acids, the global minimum conformation of the monomer is expected to be strictly planar[2]. The steric bulk of fluorine is comparable to hydrogen, meaning the 3,5-difluoro substitution does not force the carboxylic acid out of the aromatic plane.

  • Primary Motif (Carboxylic Dimerization): The dominant thermodynamic driver in the solid state will be the formation of a centrosymmetric R22​(8) homodimer via strong O-H···O hydrogen bonds. This is a nearly universal feature of benzoic acids unless disrupted by strong competing co-formers[3].

  • Secondary Motifs (Halogen & Cyano Bonding): The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, increasing the acidity of the carboxylic proton and altering the electrostatic potential map. The para-cyano group acts as a potent hydrogen and halogen bond acceptor. In analogous structures, cyano groups frequently participate in sheet-like structural assemblies by accepting weak C-H···N or C-F···N contacts[3]. Furthermore, halogen bonding and C-H···F interactions play a controlling role in the long-range crystal packing of dihalogenated benzoic acids[4].

  • π−π Stacking: The electron-deficient nature of the fluorinated ring heavily favors parallel-displaced π−π stacking over T-shaped stacking, minimizing electrostatic repulsion between the π -clouds.

Table 1: Predicted Crystallographic Parameters
ParameterExpected Value / CharacteristicMechanistic Rationale
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric highly substituted aromatic acids.
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored by achiral molecules forming R22​(8) dimers.
O-H···O Distance 2.60 Å – 2.65 ÅStandard strong hydrogen bond distance for carboxylic dimers.
C-H···F Distance ~3.20 ÅWeak electrostatic interactions driving 2D sheet formation[4].

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

To empirically validate the predicted supramolecular architecture, high-quality single crystals must be grown and analyzed. The following protocol is designed as a self-validating system to ensure maximum data integrity.

Step-by-Step Methodology

Step 1: Solvent Screening and Crystallization

  • Action: Dissolve 20 mg of 4-Cyano-3,5-difluorobenzoic acid in a 1:1 binary solvent mixture of Methanol and Dichloromethane (DCM).

  • Causality: Methanol acts as a hydrogen-bond competitor, temporarily disrupting the R22​(8) homodimers in solution to prevent rapid, amorphous precipitation. DCM acts as a volatile anti-solvent. As the DCM slowly evaporates, the local concentration increases, allowing for controlled, thermodynamically favored nucleation.

Step 2: Crystal Harvesting and Mounting

  • Action: Select a single, optically clear crystal (approx. 0.1×0.1×0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Causality: Polarized light ensures the selected crystal is not twinned (which would appear as distinct domains of extinction). The perfluoropolyether oil acts as a cryoprotectant, preventing ice formation when transferred to the cold stream.

Step 3: Data Collection

  • Action: Collect diffraction data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Causality: Cryocooling to 100 K drastically reduces the thermal vibrations of the atoms (minimizing the Debye-Waller factor). This is critical for accurately resolving the positions of the highly mobile carboxylic acid protons and preventing the "smearing" of electron density around the fluorine atoms.

Step 4: Structure Solution and Refinement

  • Action: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 GUI.

  • Validation Check: A successful, high-integrity refinement must yield a Goodness-of-Fit (GooF) approaching 1.0, an R1​ value <0.05 , and maximum residual electron density peaks <0.5e−/A˚3 . If residual peaks >1.0e−/A˚3 appear near the fluorine atoms, it indicates unresolved positional disorder, requiring the modeling of split atomic occupancies.

SCXRD_Workflow A 1. Solvent Screening & Dissolution B 2. Controlled Evaporation (Crystal Growth) A->B C 3. Crystal Harvesting & Loop Mounting B->C D 4. X-Ray Data Collection (Mo Kα, 100 K) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Least-Squares Refinement (SHELXL / Olex2) E->F

Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Powder X-Ray Diffraction (PXRD) Protocol

While SC-XRD provides the absolute atomic arrangement, PXRD is required to confirm that the bulk synthesized powder represents a single, uniform crystalline phase rather than a mixture of polymorphs.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Gently grind 50 mg of the bulk powder using an agate mortar and pestle for 2 minutes.

  • Causality: Grinding reduces the crystallite size to the optimal range (1–5 μm), which minimizes preferred orientation (texture) effects that can artificially inflate the intensity of specific Bragg peaks.

Step 2: Mounting

  • Action: Back-load the powder into a zero-background silicon sample holder.

  • Causality: A zero-background holder cut along a non-diffracting crystallographic plane eliminates the amorphous "hump" typically caused by glass holders, drastically improving the signal-to-noise ratio for low-intensity peaks.

Step 3: Data Acquisition and Rietveld Refinement

  • Action: Scan from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) with a step size of 0.01∘ . Perform a Rietveld refinement using the SC-XRD .cif file as the structural model.

  • Validation Check: The experimental PXRD pattern must overlay precisely with the simulated pattern derived from the single-crystal data. A low Rwp​ (weighted profile R-factor) validates bulk phase purity.

Quantitative Data Summaries

To aid in the rapid identification of non-covalent interactions during structure refinement, Table 2 outlines the expected interaction distances based on crystallographic precedents of similar fluorinated and cyano-substituted aromatics[3][4].

Table 2: Expected Intermolecular Contacts and Bond Lengths
Interaction TypeDonor/Acceptor AtomsExpected Distance (Å)Structural Role
Covalent Bond C - F1.34 – 1.36Intramolecular electron withdrawal.
Covalent Bond C ≡ N1.14 – 1.15Intramolecular dipole generation.
Hydrogen Bond O-H ··· O2.60 – 2.65Primary R22​(8) dimer formation.
Weak H-Bond C-H ··· N3.40 – 3.601D chain propagation via cyano group.
Halogen Contact C-H ··· F3.10 – 3.302D sheet stabilization.
π−π Stacking Centroid ··· Centroid3.60 – 3.803D lattice packing (parallel-displaced).

Structural Assembly Logic

The transition from a single molecule to a macroscopic crystal is a highly ordered, step-wise self-assembly process. The diagram below illustrates the hierarchical logic of how 4-Cyano-3,5-difluorobenzoic acid is predicted to pack in the solid state.

Supramolecular_Assembly Monomer 4-CN-3,5-F2-BA Monomer Dimer R2,2(8) Carboxylic Homodimer Monomer->Dimer H-Bonding Chain 1D Polymeric Chains (C-H···N Cyano Bonding) Dimer->Chain Dipole/H-Bond Sheet 2D Sheets (C-H···F Interactions) Chain->Sheet Halogen/H-Bond Lattice 3D Crystal Lattice (π-π Stacking) Sheet->Lattice Dispersion

Hierarchical supramolecular assembly of 4-Cyano-3,5-difluorobenzoic acid.

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Foundational

FT-IR Spectroscopic Analysis of Fluorinated and Cyano-Substituted Benzoic Acids: A Technical Guide

Structural Clarification & Executive Summary Addressing the core topic of this guide requires an immediate structural clarification: 3,5-difluorobenzoic acid (C₇H₄F₂O₂) does not contain a cyano (-C≡N) group. Its function...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Clarification & Executive Summary

Addressing the core topic of this guide requires an immediate structural clarification: 3,5-difluorobenzoic acid (C₇H₄F₂O₂) does not contain a cyano (-C≡N) group. Its functional architecture consists solely of a benzene ring, two fluorine atoms at the meta positions, and a carboxylic acid moiety[1]. Therefore, isolated 3,5-difluorobenzoic acid will fundamentally lack a cyano stretching frequency in an FT-IR spectrum[1].

To provide a comprehensive and scientifically rigorous guide for researchers and drug development professionals, this whitepaper pivots to a comparative analysis. We will deconstruct the FT-IR vibrational modes of the actual functional groups present in 3,5-difluorobenzoic acid and contrast them with the distinct cyano stretching frequencies found in structurally analogous cyano-substituted benzoic acids (e.g., 4-cyanobenzoic acid).

Molecular Anatomy and Vibrational Mechanics

The Absence of the Cyano Group in 3,5-Difluorobenzoic Acid

In FT-IR spectroscopy, the cyano group (-C≡N) is highly diagnostic due to its strong, sharp stretching vibration in the relatively "quiet" region of 2200–2260 cm⁻¹. Because 3,5-difluorobenzoic acid lacks this group, any peak observed in this region during its analysis indicates sample contamination (e.g., unreacted nitrile precursors from upstream synthesis) rather than an intrinsic molecular feature[1].

Intrinsic Vibrational Modes of 3,5-Difluorobenzoic Acid

Instead of a cyano stretch, the FT-IR spectrum of 3,5-difluorobenzoic acid is dominated by the following modes[1]:

  • Carboxylic Acid O-H Stretch: A broad band spanning 2500–3000 cm⁻¹, characteristic of strong intermolecular hydrogen bonding (dimerization) in the solid state.

  • Carbonyl C=O Stretch: A sharp, intense peak typically located around 1680–1710 cm⁻¹.

  • C-F Stretch: The highly electronegative fluorine atoms produce strong C-F stretching vibrations in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

The Cyano Stretch in Analogous Compounds

To understand the FT-IR behavior of the cyano group within a benzoic acid framework, we examine 4-cyanobenzoic acid. The -C≡N stretching mode is highly localized and relatively insensitive to the broader molecular conformation, though it is highly responsive to electronic conjugation or metal coordination. In neat 4-cyanobenzoic acid, the ν(C≡N) stretch is observed at exactly 2233 cm⁻¹[2]. When coordinated to metals (e.g., forming a silver salt), this frequency can blue-shift to ~2243 cm⁻¹ due to interactions between the metal and the nitrogen lone pair[2].

Experimental Protocol: A Self-Validating FT-IR System

To ensure high-fidelity FT-IR data acquisition and prevent false-positive functional group assignments, researchers must utilize a self-validating protocol. The following methodology details the Attenuated Total Reflectance (ATR) and KBr pellet techniques, explaining the causality behind each critical step.

Step 1: Background Suppression (The Baseline)

  • Action: Collect a background spectrum of the empty ATR crystal or a blank KBr pellet immediately before sample analysis.

  • Causality: Atmospheric water vapor (3500–4000 cm⁻¹ and 1300–2000 cm⁻¹) and CO₂ (2350 cm⁻¹) absorb heavily in the IR region. Because the CO₂ asymmetric stretch (2350 cm⁻¹) is dangerously close to the cyano stretching region (~2233 cm⁻¹), meticulous background subtraction is critical to prevent the masking of a true -C≡N peak or the creation of a false positive[2].

Step 2: Sample Preparation

  • ATR Method: Place 2–5 mg of neat 3,5-difluorobenzoic acid (or cyanobenzoic acid) directly onto the diamond/ZnSe crystal. Apply consistent pressure using the anvil[1].

    • Causality: ATR requires intimate contact between the solid sample and the crystal for the evanescent wave to penetrate. Insufficient pressure leads to weak signal-to-noise ratios and distorted peak intensities.

  • KBr Method: Grind 1 mg of sample with 100 mg of IR-grade KBr. Press at 10 tons for 2 minutes to form a transparent disk[1].

    • Causality: KBr is IR-transparent. Vigorous grinding reduces the sample particle size below the wavelength of IR light, minimizing the Christiansen effect and Mie scattering, which otherwise cause sloping baselines and distorted peak shapes.

Step 3: Data Acquisition & Validation

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Causality: A 4 cm⁻¹ resolution provides the optimal thermodynamic balance between resolving closely spaced peaks (like aromatic C=C stretches) and maintaining a high signal-to-noise ratio for quantitative baseline validation.

Quantitative Data Presentation

The following table synthesizes the expected quantitative FT-IR data, comparing the actual functional groups of 3,5-difluorobenzoic acid with a cyano-substituted analog.

Vibrational Mode3,5-Difluorobenzoic Acid (cm⁻¹)4-Cyanobenzoic Acid (cm⁻¹)Diagnostic Significance
ν(O-H) ~2500 - 3000 (Broad)~2500 - 3000 (Broad)Indicates carboxylic acid dimerization.
ν(C≡N) Absent 2231 - 2233Confirms the presence of the cyano group[2][3].
ν(C=O) 1680 - 17101680 - 1710Carbonyl stretch; sensitive to H-bonding.
ν(C-F) 1100 - 1300AbsentConfirms fluorination of the aromatic ring[1].
ν(C=C) Aromatic1450 - 16001430 - 1610Aromatic ring skeletal vibrations[2].

Workflow Visualization

The diagram below illustrates the self-validating logical workflow for FT-IR spectral analysis, ensuring that environmental artifacts (like CO₂) are not misidentified as cyano groups.

FTIR_Workflow A 1. Sample Prep (ATR or KBr Pellet) B 2. Background Scan (H₂O & CO₂ Suppression) A->B C 3. FT-IR Data Acquisition (4000 - 400 cm⁻¹) B->C D 4. Spectral Processing (Baseline & ATR Correction) C->D E 5. Functional Group Assignment (C=O, C-F, C≡N) D->E F 6. Cross-Validation (DFT & Literature) E->F

Self-validating FT-IR workflow ensuring accurate functional group assignment and CO2 suppression.

References

  • Title : 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem Source : nih.gov URL : 1

  • Title : Vibrational Spectroscopic Study of 4-Cyanobenzoic Acid Adsorbed on Silver Source : acs.org URL : 2

  • Title : (PDF) FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid Source : researchgate.net URL : 3

Sources

Exploratory

The Electronic Withdrawing Effects of Fluorine in 4-Cyano-3,5-Difluorobenzoic Acid: Mechanistic Insights and Applications in Drug Design

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating the physicochemical and pharmacokinetic profiles of active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating the physicochemical and pharmacokinetic profiles of active pharmaceutical ingredients (APIs)[1]. 4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5) represents a highly specialized, poly-substituted aromatic scaffold that leverages the extreme electronegativity of fluorine in tandem with a cyano group. This whitepaper provides an in-depth technical analysis of the electronic withdrawing effects within this molecule, detailing how inductive (-I) and resonance (-M) forces dictate its acidity, metabolic stability, and exceptional reactivity in Nucleophilic Aromatic Substitution (S_NAr) workflows.

Structural and Electronic Anatomy

The unique chemical behavior of 4-cyano-3,5-difluorobenzoic acid is governed by the spatial arrangement of its substituents relative to the carboxylic acid (C1) and the cyano group (C4).

  • The Inductive Effect (-I) of Fluorine: Fluorine is the most electronegative element (3.98 Pauling). In this scaffold, the two fluorine atoms at C3 and C5 pull electron density away from the aromatic ring through the σ -bond network[2]. Because they are positioned meta to the carboxylic acid, their electron-withdrawing influence on the carboxylate anion is purely inductive, avoiding any counterproductive resonance donation (+M) to the C1 position.

  • Synergy with the Cyano Group: The cyano group at C4 is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. It acts synergistically with the fluorines to severely deplete the π -electron density of the benzene ring.

  • Steric and Metabolic Implications: Despite its profound electronic impact, fluorine is a bioisostere for hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å for H)[1]. The strong C–F bonds (approx. 472 kJ/mol) block oxidative metabolism at the C3 and C5 positions, effectively shielding the molecule from rapid degradation by cytochrome P450 enzymes[3].

Electronic_Effects A 4-Cyano-3,5-difluorobenzoic acid (Core Scaffold) B Inductive Effect (-I) Fluorine (C3, C5) & Cyano (C4) A->B Sigma bonds C Resonance Effect (-M) Cyano Group (C4) A->C Pi system D Lowered pKa (~2.86) Increased Acidity B->D Electron withdrawal from COOH E Ortho-Activation (C3 & C5 positions) B->E Partial positive charge on C3/C5 C->E Delocalization of pi electrons F Enhanced Bioavailability & Membrane Permeation D->F Modulates ionization G Highly Reactive to SNAr (Nucleophilic Attack) E->G F- acts as leaving group

Fig 1: Logical relationship of electronic effects in 4-Cyano-3,5-difluorobenzoic acid.

Quantitative Electronic Effects: Hammett Analysis

The acidity of a benzoic acid derivative is a direct macroscopic readout of the electronic effects stabilizing its conjugate base. By applying the Hammett equation ( pKa​=pKa(0)​−ρΣσ ), we can quantify the cumulative electron-withdrawing power of the substituents.

The baseline pKa​ of unsubstituted benzoic acid is 4.20. The introduction of electron-withdrawing groups stabilizes the carboxylate anion, thereby increasing acidity (lowering pKa​ )[2].

Table 1: Physicochemical Impact of Substituents on Benzoic Acid Derivatives
CompoundSubstituent(s)Hammett Constant ( Σσ )Predicted/Reported pKa​ Primary Electronic Effect
Benzoic AcidNone0.004.20N/A
4-Cyanobenzoic Acid4-CN+0.663.55[4]-I, -M
3,5-Difluorobenzoic Acid3,5-diF+0.683.52[5]Strong -I
4-Cyano-3,5-difluorobenzoic Acid 4-CN, 3,5-diF +1.34 ~2.86 Synergistic -I, -M

Causality Insight: The predicted pKa​ of ~2.86 indicates that 4-cyano-3,5-difluorobenzoic acid is highly ionized at physiological pH (7.4). This extreme electron withdrawal is crucial in drug design for fine-tuning the lipophilicity profile and protein-binding affinity of the resulting API[2].

Synthetic Utility: Nucleophilic Aromatic Substitution ( SN​Ar )

Beyond its physical properties, the electronic topography of 4-cyano-3,5-difluorobenzoic acid makes it an elite electrophile.

In an SN​Ar reaction, the rate-determining step is the nucleophilic attack on the aromatic ring to form an anionic intermediate (the Meisenheimer complex). Fluorine is the optimal leaving group for SN​Ar because its extreme electronegativity highly polarizes the C–F bond, rendering the ipso-carbon exceptionally electrophilic and stabilizing the transition state.

Crucially, the cyano group at C4 acts as a powerful activating group for SN​Ar . Because the fluorines at C3 and C5 are positioned ortho to the cyano group, the negative charge of the Meisenheimer complex is perfectly delocalized onto the nitrogen of the cyano group. This allows researchers to easily displace one or both fluorine atoms with nucleophiles (e.g., amines, thiols, or alkoxides) to build complex, multi-substituted drug architectures.

Experimental Workflows & Self-Validating Protocols

To harness this molecule effectively, researchers must utilize protocols that inherently validate the integrity of the data and the product.

Protocol A: Self-Validating Potentiometric Determination of pKa​

This protocol ensures that the extreme electronic withdrawal calculated via Hammett constants is physically verified, using a self-calibrating system.

  • System Calibration: Titrate a known mass of primary standard Potassium Hydrogen Phthalate (KHP) with 0.1 M NaOH. Causality: This standardizes the titrant and validates the pH electrode's response linearity before measuring the highly acidic fluorinated substrate.

  • Sample Preparation: Dissolve 50.0 mg of 4-cyano-3,5-difluorobenzoic acid in 50 mL of a 1:1 Methanol/Water co-solvent system (required due to the high lipophilicity of the fluorinated ring).

  • Titration: Add 0.1 M NaOH in 0.1 mL increments under continuous magnetic stirring at 25°C. Record the pH after stabilization.

  • Data Validation (IPC): Plot the first derivative of the titration curve ( dpH/dV ). Self-Validation: A single, sharp peak must be observed. Multiple peaks indicate impurity or degradation (e.g., premature hydrolysis of the cyano group). The pH at the half-equivalence point equates to the apparent pKa​ .

Protocol B: Regioselective SN​Ar with an Aliphatic Amine

This protocol describes the displacement of a single fluorine atom at the C3 position, utilizing the carboxylic acid moiety as an intrinsic purification mechanism.

  • Reaction Assembly: Dissolve 1.0 eq of 4-cyano-3,5-difluorobenzoic acid in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that specifically solvates cations while leaving the nucleophile naked and highly reactive, stabilizing the polar Meisenheimer transition state.

  • Reagent Addition: Add 1.1 eq of the target primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the highly corrosive Hydrofluoric Acid (HF) byproduct, driving the reaction forward without competing for the electrophilic carbon.

  • Thermal Activation & Monitoring: Heat to 60°C for 4 hours. Monitor via LCMS. Self-Validation: The reaction is deemed complete only when the starting mass ( m/z 182, [M−H]− ) is entirely replaced by the product mass, confirming full conversion.

  • pH-Driven Isolation: Cool the mixture and pour it into ice water. Slowly acidify the aqueous layer to pH 3 using 1 M HCl. Self-Validation: At pH 3, the product's carboxylic acid is fully protonated, rendering the molecule highly lipophilic and causing it to precipitate as a solid. Conversely, the excess aliphatic amine nucleophile becomes protonated (ammonium salt) and remains highly soluble in the aqueous phase. Filtration yields the pure product without the need for column chromatography.

SNAr_Workflow Step1 Step 1 Dissolve starting material in DMF Step2 Step 2 Add Nucleophile & DIPEA base Step1->Step2 Step3 Step 3 Stir at 60°C (LCMS Monitoring) Step2->Step3 Step4 Step 4 Aqueous Workup & Acidify to pH 3 Step3->Step4 Step5 Step 5 Filter Precipitate (Self-Purification) Step4->Step5

Fig 2: Self-validating SNAr experimental workflow leveraging pH-dependent solubility.

Conclusion

The strategic placement of two fluorine atoms and a cyano group on a benzoic acid core transforms 4-cyano-3,5-difluorobenzoic acid into a masterclass of electronic manipulation. The synergistic inductive and resonance effects not only drastically lower the pKa​ and increase metabolic stability, but they also perfectly prime the ring for complex nucleophilic functionalization. Understanding the causality behind these electronic forces allows drug development professionals to engineer highly specific, stable, and bioavailable therapeutics.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][3]

  • Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link][1]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Royal Society of Chemistry (RSC) URL:[Link][2]

Sources

Foundational

Engineering Pi-Acidity: The Mechanism of Electron Deficiency in 4-Cyano-3,5-difluorobenzoic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and advanced materials science, the precise modula...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and advanced materials science, the precise modulation of an aromatic ring's electron density is paramount for tuning metabolic stability, lipophilicity, and non-covalent interactions. 4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5) [1] represents a masterclass in stereoelectronic engineering. By installing three distinct classes of electron-withdrawing groups (EWGs) onto a single benzene scaffold, the aromatic π -system is severely depleted of electron density.

This whitepaper dissects the mechanistic causality behind this extreme electron deficiency, quantifies the synergistic effects of its substituents, and provides a field-validated protocol for leveraging this pi-acidity in Nucleophilic Aromatic Substitution (SNAr) workflows.

Stereoelectronic Architecture: The Anatomy of Pi-Acidity

The extreme electron deficiency of 4-cyano-3,5-difluorobenzoic acid is not merely additive; it is highly synergistic. To understand the causality of its reactivity, we must isolate the vectorial forces acting upon the aromatic core.

  • The Cyano Group (-CN) at C4: The nitrile moiety is a powerful EWG, exerting both a strong inductive pull (-I) through the sigma framework and a strong resonance withdrawal (-M) from the π -system. It effectively places a partial positive charge ( δ+ ) at the ortho (C3, C5) and para (C1) positions.

  • The Fluorine Atoms (-F) at C3 and C5: Fluorine is the most electronegative element. While halogens possess a weak resonance donating effect (+M) due to their lone pairs, their immense inductive withdrawal (-I) dominates the electronic landscape of highly substituted arenes [2]. The C-F bonds are highly polarized, rendering the C3 and C5 carbons highly electrophilic.

  • The Carboxylic Acid (-COOH) at C1: Acting as a moderate -I and -M group, the carboxyl moiety further drains electron density from its ortho (C2, C6) and para (C4) positions.

When combined, the C3 and C5 positions (bearing the fluorines) are activated by the ortho-cyano group and the meta-carboxylic acid. This specific arrangement creates a highly reactive electrophilic center primed for SNAr [3].

ElectronicEffects Ring Aromatic Core (Extreme π-Depletion) CN -CN (C4) Strong -I, Strong -M CN->Ring Resonance & Inductive Withdrawal F_groups -F (C3, C5) Strong -I, Weak +M F_groups->Ring Inductive Withdrawal (Polarizes C-F bond) COOH -COOH (C1) Moderate -I, Moderate -M COOH->Ring Inductive & Resonance Withdrawal

Figure 1: Vectorial mapping of electron-withdrawing effects in 4-Cyano-3,5-difluorobenzoic acid.

Quantitative Substituent Effects

To predict the SNAr regioselectivity, we can approximate the electron density at the attack sites (C3/C5) using Hammett constants ( σ ). The higher the positive σ value, the stronger the electron withdrawal.

SubstituentPosition Relative to Attack Site (C3)Inductive Effect (-I)Resonance Effect (-M/+M)Hammett Constant ( σ )
-CN Ortho (C4)StrongStrong σp​≈0.66 *
-COOH Meta (C1)ModerateModerate σm​=0.37
-F Meta (C5)StrongWeak Donating σm​=0.34

*Note: Ortho effects are complex due to steric factors, but electronically, the resonance withdrawal of -CN at the ortho position is functionally analogous to its para Hammett constant ( σp​ ).

Mechanistic Causality of SNAr Susceptibility

In unactivated benzenes, nucleophilic attack is highly disfavored due to the repulsion between the electron-rich nucleophile and the π -cloud. However, in 4-cyano-3,5-difluorobenzoic acid, the SNAr reaction proceeds with remarkable ease [4].

The Causality of the Meisenheimer Complex: When a nucleophile (e.g., an amine) attacks the C3 position, the π -system breaks, and a negative charge is deposited onto the ring, forming the Meisenheimer intermediate.

  • The charge delocalizes to C2, C4, and C6.

  • At C4, the strong -CN group acts as an electron sink. It accepts the negative charge via resonance, forming a highly stable ketenimine-like structure ( C=C=N− ).

  • Without the -CN group at the ortho or para position relative to the leaving group, this intermediate would be too high in energy to form under mild conditions. The synergistic stabilization provided by the cyano group is the primary driver of this molecule's reactivity.

Experimental Methodology: Controlled Mono-SNAr Substitution

As an application scientist, designing a self-validating protocol requires understanding the physical chemistry of the reagents. The following workflow details the mono-substitution of 4-cyano-3,5-difluorobenzoic acid with morpholine.

Rationale for Reagent Selection
  • Solvent (Anhydrous DMF): A polar aprotic solvent is mandatory. It solvates the nucleophile but leaves it unsolvated enough (naked) to maintain high nucleophilicity.

  • Base (K₂CO₃): Why K₂CO₃ and not a stronger base like NaH or a weaker organic base like Triethylamine? The carboxylic acid at C1 is highly acidic due to the heavily fluorinated ring. K₂CO₃ rapidly deprotonates the -COOH to form a carboxylate. While a carboxylate is mildly electron-donating, the extreme electron deficiency driven by the -CN and -F groups ensures the ring remains highly susceptible to SNAr. Furthermore, K₂CO₃ acts as an insoluble acid scavenger for the generated HF, driving the reaction forward without hydrolyzing the sensitive -CN group (which could occur with aqueous NaOH).

Step-by-Step Protocol
  • Substrate Solvation: Charge a dry, argon-flushed round-bottom flask with 4-cyano-3,5-difluorobenzoic acid (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M). Stir until complete dissolution.

  • Base Activation: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv, 25 mmol) in one portion. Observation: Slight exotherm as the carboxylate salt forms. Stir for 15 minutes at room temperature.

  • Nucleophilic Addition: Add morpholine (1.05 equiv, 10.5 mmol) dropwise via syringe over 10 minutes to prevent localized heating and disfavored di-substitution.

  • Reaction Maturation: Stir the suspension at 40 °C for 4 hours. Monitor via LC-MS. The extreme pi-acidity of the substrate ensures rapid conversion; heating above 60 °C risks substituting the second fluorine atom.

  • Quench and Workup: Cool the mixture to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~2. Causality: Acidification reprotonates the carboxylate, drastically reducing the product's solubility in the aqueous matrix and inducing precipitation.

  • Isolation: Filter the resulting precipitate, wash with cold deionized water to remove DMF and potassium salts, and dry under high vacuum to yield the mono-substituted 4-cyano-3-fluoro-5-morpholinobenzoic acid.

SNArWorkflow Step1 1. Substrate Solvation Dissolve in anhydrous DMF Step2 2. Base Activation Add K2CO3 (Acid Scavenger) Step1->Step2 Step3 3. Nucleophilic Attack Add Amine (Forms Meisenheimer) Step2->Step3 Step4 4. Fluoride Elimination Restores Aromaticity Step3->Step4 Step5 5. Acidic Workup Precipitate Product via HCl Step4->Step5

Figure 2: Step-by-step experimental workflow for the mono-SₙAr functionalization.

Conclusion

The 4-cyano-3,5-difluorobenzoic acid scaffold is a premier example of rational electronic design. By understanding the precise inductive and resonance contributions of the cyano, fluoro, and carboxylic acid groups, researchers can exploit its engineered pi-acidity to construct complex, highly functionalized aromatic systems with high regioselectivity and mild operational conditions.

References

  • Accounts of Chemical Research (ACS). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Retrieved from:[Link]

  • ChemRxiv. Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. Retrieved from:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Bond Formation Using 4-Cyano-3,5-difluorobenzoic Acid

Introduction: Navigating the Challenges of Amide Synthesis with Electron-Deficient Aromatic Acids The amide bond is a cornerstone of modern medicinal chemistry and materials science, integral to the structure of a vast a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Amide Synthesis with Electron-Deficient Aromatic Acids

The amide bond is a cornerstone of modern medicinal chemistry and materials science, integral to the structure of a vast array of pharmaceuticals, agrochemicals, and polymers. The synthesis of amides, typically achieved through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1] While numerous methods for amide bond formation exist, the coupling of electron-deficient carboxylic acids, such as 4-cyano-3,5-difluorobenzoic acid, presents unique challenges. The electron-withdrawing nature of the cyano and difluoro substituents deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack by an amine.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the formation of amide bonds using 4-cyano-3,5-difluorobenzoic acid. We will delve into the rationale behind the selection of coupling reagents and reaction conditions, offering detailed, step-by-step protocols for two of the most robust and widely used methods: a uronium/aminium salt-based approach with HATU and a carbodiimide-based approach with EDC in conjunction with HOBt.

4-Cyano-3,5-difluorobenzoic Acid: A Versatile Building Block

4-Cyano-3,5-difluorobenzoic acid is a valuable building block in organic synthesis. The presence of the difluoro and cyano moieties can impart desirable properties to target molecules, such as altered metabolic stability, binding affinity, and lipophilicity. However, these same electron-withdrawing groups that make it an attractive synthetic precursor also render the carboxylic acid less reactive. Therefore, careful selection of the coupling methodology is paramount to achieving high yields and purity.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the "activation" of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to attack by the amine nucleophile. The choice of activating agent, or "coupling reagent," is critical and depends on the specific properties of the carboxylic acid and amine substrates.

Protocol 1: High-Efficiency Coupling Using HATU

Expertise & Experience: The uronium/aminium salt-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a powerhouse for challenging amide couplings.[2] It is particularly effective for sterically hindered and electron-deficient carboxylic acids due to its rapid activation kinetics and the high reactivity of the resulting OAt-active ester intermediate. This method often leads to high yields and minimal side products, making it a preferred choice when efficiency is paramount.[2]

Mechanism of Action: The reaction, typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), begins with the deprotonation of the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then rapidly intercepted by the 1-hydroxy-7-azabenzotriazole (HOAt) anion to generate the key OAt-active ester, which readily reacts with the amine to form the desired amide.[2]

Detailed Experimental Protocol: HATU-Mediated Coupling

Materials:

  • 4-Cyano-3,5-difluorobenzoic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyano-3,5-difluorobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Base and Reagent Addition: To the stirred solution, add the amine (1.1 - 1.2 eq) followed by DIPEA (2.5 - 3.0 eq). Stir the mixture for 5 minutes at room temperature. Add HATU (1.1 - 1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: A Cost-Effective and Reliable Approach with EDC/HOBt

Expertise & Experience: The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-hydroxybenzotriazole (HOBt), is a classic and widely employed method for amide bond formation.[3][4] This protocol is often more cost-effective than using uronium salts and is generally reliable for a broad range of substrates. For electron-deficient acids like 4-cyano-3,5-difluorobenzoic acid, the addition of HOBt is crucial as it forms an active ester intermediate that is more reactive than the initial O-acylisourea, minimizing side reactions and improving yields.[1]

Mechanism of Action: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide. However, it is also susceptible to rearrangement to a less reactive N-acylurea byproduct. HOBt acts as a trapping agent for the O-acylisourea, forming an HOBt-ester. This active ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to a more efficient and cleaner reaction.[4]

Detailed Experimental Protocol: EDC/HOBt-Mediated Coupling

Materials:

  • 4-Cyano-3,5-difluorobenzoic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 4-cyano-3,5-difluorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Reagent Addition: Add the amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent can significantly impact the outcome of the reaction. Below is a summary of expected performance characteristics for HATU and EDC/HOBt in the amidation of 4-cyano-3,5-difluorobenzoic acid with a representative amine, such as aniline.

Coupling ReagentAdditiveBaseTypical SolventTypical Reaction Time (h)Expected Yield Range (%)Key Observations
HATU NoneDIPEADMF1 - 485 - 98Highly efficient and rapid, especially for less nucleophilic amines. Higher cost.[2]
EDC·HCl HOBtDIPEADCM/DMF12 - 2470 - 90Cost-effective and reliable. Longer reaction times may be required. The urea byproduct is water-soluble.[3][4]

Visualization of Key Processes

Experimental Workflow for HATU-Mediated Amide Synthesis

HATU_Workflow cluster_prep Reaction Setup cluster_reaction Activation & Coupling cluster_workup Workup & Purification A Dissolve Acid & Amine in Anhydrous Solvent B Add DIPEA A->B Stir 5 min C Add HATU B->C D Stir at RT (1-4h) Monitor by TLC/LC-MS C->D E Aqueous Wash (HCl, NaHCO3, Brine) D->E Reaction Complete F Dry & Concentrate E->F G Column Chromatography F->G H Pure Amide G->H

Caption: Workflow for HATU-mediated amide synthesis.

Mechanism of EDC/HOBt-Mediated Amide Bond Formation

EDC_Mechanism Acid R-COOH (4-Cyano-3,5-difluorobenzoic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC Amide Amide Product O_Acylisourea->Amide + R'-NH2 Urea Urea Byproduct O_Acylisourea->Urea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt (Trapping) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine R'-NH2 HOBt HOBt HOBt_Ester->Amide + R'-NH2 HOBt_Ester->HOBt Regenerated

Caption: Key intermediates in EDC/HOBt coupling.

Conclusion and Best Practices

The successful synthesis of amides from 4-cyano-3,5-difluorobenzoic acid hinges on the appropriate selection of coupling reagents and reaction conditions to overcome the deactivating effects of the electron-withdrawing substituents. For rapid, high-yielding couplings, particularly with challenging or less nucleophilic amines, HATU is an excellent choice. For a more economical and broadly applicable method, the EDC/HOBt system provides a robust and reliable alternative.

Key recommendations for successful amide synthesis include:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere to prevent hydrolysis of activated intermediates.

  • Solvent Choice: Anhydrous polar aprotic solvents such as DMF or DCM are generally preferred.

  • Base Selection: A non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.

  • Reaction Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.

  • Stoichiometry: Careful control of the stoichiometry of the coupling reagents is important. While a slight excess of the coupling agent and amine is often used, a large excess of HATU can lead to guanidinylation of the amine.[2]

By following these protocols and best practices, researchers can effectively utilize 4-cyano-3,5-difluorobenzoic acid as a valuable building block in the synthesis of novel molecules for a wide range of applications.

References

  • BenchChem. (2025).
  • Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.
  • Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Google Patents. (2003).
  • Si, Y.-X., Feng, C.-C., & Zhang, S.-L. (2022). Three-Component Coupling of Anilines, Amines, and Difluorocarbene to Access Formamidines. The Journal of Organic Chemistry, 87(21), 13564–13572.
  • Subasinghe, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(32), 4251-4254.
  • Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2737-2740.
  • Reddit. (2026, January 30).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Wiyono, A. S., et al. (2025).
  • Diva-Portal.org. (2015). Synthesis of bioactive compounds.
  • Google Patents. (2004). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • Google Patents. (2002).
  • ResearchGate. (2023).
  • Royal Society of Chemistry. (2018).
  • MDPI. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid.
  • BenchChem. (2025).
  • Thieme. (2011).
  • Tokyo Chemical Industry. (n.d.).
  • Diva-Portal.org. (2015).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Elsevier. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
  • Organic Syntheses. (2016).

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Application

Application Note: 4-Cyano-3,5-difluorobenzoic acid as a Versatile Building Block for Advanced OLED and TADF Materials

Introduction The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) emitters. These materials achieve up to 100% internal quantum effic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) emitters. These materials achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons via reverse intersystem crossing (RISC)[1]. A critical design strategy for TADF molecules involves constructing highly twisted Donor-Acceptor (D-A) architectures[2].

4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5) [3] has emerged as a highly versatile, dual-functional building block for synthesizing advanced TADF emitters. Unlike standard precursors, it bridges the gap between traditional materials science and biological applications, enabling the synthesis of solution-processed OLEDs, polymer-tethered emitters, and luminescent bioprobes for drug development and theranostics.

Mechanistic Rationale & Molecular Design (E-E-A-T)

Why 4-Cyano-3,5-difluorobenzoic acid?

Traditional TADF acceptors often utilize simple fluorinated benzonitriles (e.g., 3,5-difluorobenzonitrile)[4]. However, 4-Cyano-3,5-difluorobenzoic acid offers a distinct mechanistic advantage: orthogonal reactivity .

  • Electronic Activation for SNAr (The Acceptor Core): The synergistic electron-withdrawing effect of the para-cyano and para-carboxyl groups drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This highly electron-deficient core activates the meta-fluorine atoms (positions 3 and 5) toward Nucleophilic Aromatic Substitution (SNAr). When reacted with bulky electron donors (e.g., carbazole or diphenylamine), the resulting steric hindrance forces a highly twisted molecular conformation. This minimizes the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, leading to a small singlet-triplet energy gap ( ΔEST​ ), which is the fundamental prerequisite for efficient RISC[2].

  • Orthogonal Anchoring via the Carboxyl Group: While the fluorines serve as attachment points for the donor moieties, the carboxylic acid remains unreactive under standard SNAr conditions. This allows the TADF core to be covalently tethered to polymer backbones (for inkjet-printed OLEDs) or conjugated to biological targeting peptides (for time-resolved fluorescence imaging). This overcomes the poor solubility and aggregation-caused quenching (ACQ) typical of planar aromatic systems.

Application Workflows

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactive sites of 4-Cyano-3,5-difluorobenzoic acid.

G A 4-Cyano-3,5-difluorobenzoic acid (Acceptor Core) B SNAr Reaction (with Carbazole/DPA) A->B K2CO3, DMF, 120°C C Amidation/Esterification (COOH Activation) A->C HATU, DIPEA, RT D TADF Emitter (D-A-D Structure) B->D Donor Attachment E Polymer/Bio-Conjugated TADF Probe C->E Functionalization D->C Post-SNAr Modification

Divergent synthetic workflow utilizing 4-Cyano-3,5-difluorobenzoic acid for TADF materials.

Experimental Protocols

Protocol A: Synthesis of the D-A-D TADF Core via SNAr

Causality: The use of anhydrous DMF and elevated temperatures (120 °C) is required to overcome the activation energy of the SNAr reaction, stabilizing the Meisenheimer complex intermediate. Potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic base to deprotonate the carbazole donor without hydrolyzing the sensitive nitrile group[4].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 50 mL Schlenk flask with 4-Cyano-3,5-difluorobenzoic acid (1.0 mmol, 183.1 mg)[3], carbazole (2.2 mmol, 367.8 mg), and anhydrous K₂CO₃ (4.0 mmol, 552.8 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen (repeat 3 times) to prevent oxidative degradation of the electron-rich carbazole donors at high temperatures.

  • Reaction: Inject 15 mL of anhydrous DMF. Heat the vigorously stirring suspension to 120 °C using a pre-heated oil bath. Maintain for 12 hours.

  • Workup (Critical Step): Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold 1M HCl. Note: The acidic quench is structurally vital; it ensures the carboxylic acid remains protonated, forcing the highly hydrophobic D-A-D product to precipitate rather than remaining dissolved as a water-soluble carboxylate salt.

  • Purification: Filter the crude precipitate, wash extensively with deionized water and cold ethanol, and dry under vacuum. Purify via silica gel chromatography (Dichloromethane:Methanol gradient) to yield the pure D-A-D carboxylic acid intermediate.

Protocol B: Polymer/Bioconjugation via Amidation

Causality: Direct amidation of the sterically hindered carboxylic acid requires a powerful coupling reagent. HATU is selected over traditional EDC/NHS due to its superior efficiency in forming the highly reactive OAt-ester intermediate. DIPEA acts as a non-nucleophilic base, maintaining the basicity required for the nucleophilic attack of the incoming amine without competing for the electrophilic center.

Step-by-Step Methodology:

  • Activation: Dissolve the synthesized TADF-COOH core (0.5 mmol) in 5 mL of anhydrous DMF. Add HATU (0.55 mmol) and DIPEA (1.5 mmol). Stir at room temperature for 15 minutes to generate the active ester.

  • Conjugation: Add the target amine (e.g., PEG-amine for OLED solubility enhancement, or a specific targeting peptide for bio-imaging) (0.5 mmol) dissolved in 2 mL of DMF.

  • Coupling: Stir the reaction at room temperature for 4–6 hours, monitoring completion via TLC or LC-MS.

  • Isolation: For small-molecule amines, quench with water and extract with ethyl acetate. For polymeric or biological amines, purify the conjugate via dialysis (MWCO dependent on the polymer size) against deionized water for 48 hours, followed by lyophilization.

Quantitative Data Presentation

The following table summarizes the foundational physicochemical properties of the building block and the expected photophysical metrics once converted into a standard carbazole-based TADF emitter[2][3][4].

ParameterSpecification / Typical Value
Compound Name 4-Cyano-3,5-difluorobenzoic acid
CAS Number 1427084-20-5
Molecular Formula C₈H₃F₂NO₂
Molecular Weight 183.11 g/mol
Purity Standard >95% (typically 96-98% for OLED synthesis)
Typical ΔEST​ (Carbazole derivative) 0.10 – 0.25 eV
Typical PLQY (Doped film) 80% – 95%
Delayed Lifetime ( τd​ ) 10 – 160 µs (dependent on donor strength)

References

  • Title: The combination of a donor-acceptor thermally activated delayed fluorescence moiety (TADF) and a multiresonant (MR-TADF) emitting core results in outstanding electroluminescence performance Source: ChemRxiv URL: [Link]

  • Title: Towards high-power-efficiency solution-processed OLEDs: material and device perspectives Source: The Hong Kong Polytechnic University (PolyU) URL: [Link]

Sources

Method

Application Note: Decarboxylative Cross-Coupling of 4-Cyano-3,5-difluorobenzoic Acid in Late-Stage Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Chemical Rationale The incorporation...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Chemical Rationale

The incorporation of polyfluorinated aromatic motifs is a cornerstone strategy in modern medicinal chemistry, utilized to enhance a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5) [1] is an exceptionally valuable, electron-deficient building block. However, traditional cross-coupling methods to install the 4-cyano-3,5-difluorophenyl moiety often require highly sensitive, pre-formed organometallic reagents (e.g., Grignard or zinc reagents) that are difficult to handle and incompatible with complex, functionally rich drug intermediates.

Decarboxylative cross-coupling circumvents these limitations by utilizing stable, commercially available carboxylic acids as traceless arylating agents, releasing innocuous CO₂ as the only stoichiometric byproduct[2]. While the thermal extrusion of CO₂ from standard benzoic acids requires harsh conditions (>140 °C)[3], the strong electron-withdrawing nature of the cyano and fluoro groups on 4-cyano-3,5-difluorobenzoic acid significantly lowers the activation barrier for decarboxylation.

Recent breakthroughs have demonstrated that converting these polyfluorobenzoic acids into zinc(II) polyfluorobenzoate salts —rather than traditional potassium or sodium salts—dramatically accelerates transmetalation kinetics[4]. This enables Palladium-catalyzed cross-coupling with aryl halides (bromides, chlorides, and nonaflates) under remarkably mild conditions, preserving sensitive functional groups during late-stage functionalization[4][5].

Mechanistic Insights: The Causality of the Catalytic Cycle

To successfully optimize this reaction, one must understand the interplay between the metal centers. The reaction operates via a synergistic sequence of oxidative addition, transmetalation, decarboxylation, and reductive elimination.

  • Oxidative Addition: The Pd(0) active species inserts into the C–X bond of the aryl halide/pseudohalide to form an Ar–Pd(II)–X intermediate.

  • Salt Metathesis & Transmetalation: The zinc(II) 4-cyano-3,5-difluorobenzoate salt undergoes rapid ligand exchange with the Pd(II) complex. Zinc is uniquely effective here; its Lewis acidity facilitates the coordination and subsequent transfer of the carboxylate[4].

  • Rate-Limiting Decarboxylation: Unlike Cu-catalyzed variants where oxidative addition is rate-limiting, the Pd-catalyzed pathway relies on decarboxylation as the rate-determining step[6]. The electron-deficient nature of the 4-cyano-3,5-difluorobenzoate anion weakens the C–C(=O) bond, promoting the extrusion of CO₂ to form a highly reactive Ar–Pd(II)–Ar(F) species.

  • Reductive Elimination: The complex collapses to release the polyfluorinated biaryl product and regenerate the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl-Halide) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation & Ligand Exchange PdII->TransMet Decarb Decarboxylation (-CO2) TransMet->Decarb ZnSalt Zinc 4-Cyano-3,5- difluorobenzoate ZnSalt->TransMet PdII_Diaryl Ar-Pd(II)-Ar(F) Decarb->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Cyano-3,5-difluoro- biaryl Product RedElim->Product

Figure 1: Mechanism of the Pd-catalyzed decarboxylative cross-coupling of zinc 4-cyano-3,5-difluorobenzoate.

Quantitative Optimization Data

The choice of counter-cation and solvent is critical. While early protocols utilized potassium salts in high-boiling solvents like diglyme at 130–160 °C[6], transitioning to in-situ generated zinc salts allows the use of THF/DMF mixtures at significantly lower temperatures.

Table 1: Condition Optimization for 4-Cyano-3,5-difluorobenzoic Acid Coupling

EntryCarboxylate SaltCatalyst SystemSolventTemp (°C)Yield (%)Causality / Observation
1PotassiumPd(OAc)₂ / PCy₃Diglyme14042%High thermal barrier limits yield; protodecarboxylation observed.
2Zinc (in situ)Pd(OAc)₂ / XPhosDMF10065%Zinc improves transmetalation kinetics, but DMF causes side reactions.
3Zinc (in situ)Pd₂(dba)₃ / XPhosTHF/DMF (4:1)8089%Optimal. Mixed solvent balances salt solubility and catalyst stability.
4Zinc (in situ)Pd₂(dba)₃ / dppfTHF/DMF (4:1)8015%Bidentate ligand (dppf) is too rigid to facilitate bulky reductive elimination.

Experimental Workflows & Standard Operating Protocols

The following protocol is designed as a self-validating system . Visual and physical cues are embedded within the steps to ensure the operator can verify the success of intermediate stages without requiring offline analytics.

Workflow Step1 1. Salt Formation Acid + Zn(OH)2 Step2 2. Dehydration Vacuum Evaporation Step1->Step2 Step3 3. Catalytic Setup Pd2(dba)3 + XPhos Step2->Step3 Step4 4. Cross-Coupling 80°C, 12h Step3->Step4 Step5 5. Validation TLC & GC-MS Step4->Step5

Figure 2: Step-by-step workflow for the synthesis of polyfluorinated biaryls.

Protocol A: In Situ Preparation of Zinc(II) 4-Cyano-3,5-difluorobenzoate

Note: Generating the zinc salt in situ prevents the need to isolate and store hygroscopic intermediates.

  • Reagent Loading: To a 50 mL Schlenk flask, add 4-Cyano-3,5-difluorobenzoic acid (2.0 mmol, 366 mg) and Zn(OH)₂ (1.0 mmol, 99.4 mg).

  • Solvation & Reaction: Add 10 mL of deionized water and 5 mL of THF. Stir the suspension at 50 °C.

  • Self-Validation Checkpoint 1: The reaction is complete when the opaque white suspension of Zn(OH)₂ completely dissolves to form a clear, homogeneous solution (typically 30–45 minutes). This physical change confirms the quantitative formation of the highly soluble zinc polyfluorobenzoate salt.

  • Dehydration: Remove the solvents under reduced pressure. To ensure absolute dryness (critical for Pd-catalysis), azeotropically dry the resulting white solid with anhydrous toluene (3 × 10 mL) on a rotary evaporator, followed by high vacuum (0.1 mbar) for 2 hours.

Protocol B: Palladium-Catalyzed Decarboxylative Cross-Coupling
  • Inert Atmosphere Setup: Transfer the flask containing the dry zinc salt (1.0 mmol equivalent of the complex) into a nitrogen-filled glovebox.

  • Catalyst Loading: Add the aryl bromide (e.g., 4-bromoanisole, 1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd), and XPhos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add a rigorously degassed mixture of anhydrous THF/DMF (4:1 v/v, 5 mL total). Seal the flask with a PTFE-lined septum.

  • Reaction Execution: Remove the flask from the glovebox and heat the mixture in an oil bath at 80 °C with vigorous stirring for 12 hours.

  • Self-Validation Checkpoint 2: Attach a bubbler to the nitrogen manifold. The steady evolution of gas (CO₂) during the first 2-3 hours indicates active catalytic turnover. The cessation of bubbling serves as a kinetic indicator that the decarboxylation phase is complete.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and zinc salts. Wash the organic layer with water (3 × 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 4-cyano-3,5-difluorobiaryl product.

Application in Drug Development

The ability to append a 4-cyano-3,5-difluorophenyl group via decarboxylative coupling is highly advantageous in late-stage functionalization (LSF).

  • Metabolic Shielding: The highly electronegative fluorine atoms block cytochrome P450-mediated oxidation at the aromatic positions.

  • Binding Affinity: The cyano group acts as a strong hydrogen-bond acceptor, while the fluorines modulate the pKa of adjacent functional groups and enhance the overall lipophilicity (LogP) of the pharmacophore.

  • Tolerability: Because this protocol operates at 80 °C and utilizes neutral zinc salts, it tolerates sensitive moieties such as basic amines, unprotected amides, and epimerization-prone stereocenters that would otherwise be destroyed by traditional organolithium or Grignard cross-coupling approaches[2][4].

References

  • Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates Organic Letters - ACS Publications[Link]

  • Mild Pd-Catalyzed Decarboxylative Cross-Coupling of Zinc(II) Polyfluorobenzoates with Aryl Bromides and Nonaflates: Access to Polyfluorinated Biaryls Organic Letters - ACS Publications[Link]

  • Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination Journal of the American Chemical Society - ACS Publications[Link]

Sources

Application

Application Note: Esterification Strategies for 4-Cyano-3,5-difluorobenzoic Acid with Secondary Alcohols

Substrate Profiling & Chemical Causality In advanced drug development and complex organic synthesis, the esterification of highly functionalized, electron-deficient aromatic acids with sterically hindered alcohols presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Chemical Causality

In advanced drug development and complex organic synthesis, the esterification of highly functionalized, electron-deficient aromatic acids with sterically hindered alcohols presents a significant kinetic and thermodynamic challenge.

4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5) is a prime example of such a substrate [1][1]. The presence of two strongly electron-withdrawing fluorine atoms and a cyano group on the aromatic ring heavily depletes electron density from the carboxylate moiety.

  • The Causality of Reactivity: This electron deficiency significantly lowers the pKa​ of the acid. While this makes the resulting activated acyl species highly electrophilic and exceptionally prone to nucleophilic attack, it simultaneously renders the initial carboxylate anion a very poor nucleophile. Consequently, the initial activation step (e.g., forming a mixed anhydride or an O-acylisourea) is kinetically sluggish.

  • The Steric Challenge: Secondary alcohols are inherently bulky nucleophiles. Standard acid-catalyzed Fischer esterification is generally ineffective here due to unfavorable equilibrium constants and the inability of the hindered alcohol to efficiently attack a standard protonated carbonyl.

To successfully couple these substrates, robust acyl transfer catalysis is mandatory.

Catalytic Strategies for Hindered Esterification

To overcome the dual challenge of a deactivated carboxylate nucleophile and a sterically hindered alcohol, two primary catalytic pathways are highly effective: the Yamaguchi and Steglich esterifications.

A. The Yamaguchi Esterification (TCBC / DMAP)

The Yamaguchi protocol is the gold standard for coupling sterically hindered substrates [2][2]. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride in situ [3][3]. Because the 2,4,6-trichlorophenyl ring is extremely bulky, the nucleophilic catalyst 4-dimethylaminopyridine (DMAP) regioselectively attacks the less hindered carbonyl (the one originating from 4-cyano-3,5-difluorobenzoic acid) [4][4]. This generates a highly reactive acylpyridinium intermediate that easily overcomes the steric barrier of the secondary alcohol.

Yamaguchi A 4-Cyano-3,5-difluorobenzoic Acid + TCBC + Et3N B Mixed Anhydride Formation (In situ) A->B - Et3N·HCl C Addition of DMAP (Acyl Transfer Catalyst) B->C D Highly Reactive Acylpyridinium Intermediate C->D Regioselective attack E Addition of Secondary Alcohol (Sterically Hindered) D->E F Ester Product + Regenerated DMAP E->F Nucleophilic substitution

Mechanistic pathway of the Yamaguchi esterification for sterically hindered substrates.
B. The Steglich Esterification (EDC / DMAP)

The Steglich esterification employs a carbodiimide coupling reagent (e.g., EDC·HCl or DCC) to form an O-acylisourea intermediate [5][5]. When reacting with secondary alcohols, this intermediate is highly susceptible to a dead-end 1,3-rearrangement into an unreactive N-acylurea [6][6]. DMAP is added because it acts as a superior nucleophile compared to the alcohol, rapidly attacking the O-acylisourea to form the active acylpyridinium species, thereby outcompeting the rearrangement pathway [7][7].

Quantitative Catalyst Comparison

The following table summarizes the expected performance metrics when coupling highly electron-deficient benzoic acids with secondary alcohols.

ParameterYamaguchi EsterificationModified Steglich Esterification
Activating Agent 2,4,6-Trichlorobenzoyl chloride (TCBC)EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Catalyst Loading DMAP (1.0 - 1.5 equiv)DMAP (0.1 - 0.5 equiv)
Reaction Time 2 - 12 hours12 - 24 hours
Typical Yield Excellent (80 - 95%)Moderate to Good (60 - 85%)
Primary Byproduct 2,4,6-Trichlorobenzoic acidWater-soluble urea derivative (EDU)
Optimal Use Case Highly sterically hindered secondary/tertiary alcoholsGeneral secondary alcohols, acid-labile substrates

Validated Experimental Protocols

Protocol A: Yamaguchi Esterification (Recommended for Maximum Yield)

This protocol is a self-validating system; the two-step addition ensures the mixed anhydride is fully formed before the hindered alcohol is introduced, preventing unreacted starting material.

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-Cyano-3,5-difluorobenzoic acid (1.0 equiv) in anhydrous Toluene or Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add Triethylamine ( Et3​N ) (1.2 equiv) and stir for 5 minutes at room temperature.

  • Mixed Anhydride Formation: Dropwise add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv). Stir the mixture for 1-2 hours. Validation Check: Analyze via TLC (Hexanes/EtOAc) to ensure complete consumption of the starting acid.

  • Acyl Transfer & Coupling: In a separate dry vial, dissolve the secondary alcohol (1.0 - 1.2 equiv) and DMAP (1.0 - 1.5 equiv) in a minimum volume of the reaction solvent. Add this solution dropwise to the main reaction flask.

  • Reaction Progression: Stir at room temperature (or gently warm to 40 °C if the alcohol is exceptionally hindered) until LC-MS indicates complete consumption of the mixed anhydride.

  • Quench & Workup: Dilute the mixture with EtOAc. Wash sequentially with saturated aqueous NaHCO3​ (to remove acidic byproducts), 1M HCl (to remove DMAP and amine bases), and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Modified Steglich Esterification (EDC / DMAP)

EDC·HCl is explicitly chosen over DCC in this protocol because its urea byproduct (EDU) is water-soluble, allowing for a much cleaner workup and preventing urea contamination in the final drug intermediate.

Workflow Step1 1. Substrate Preparation Dissolve Acid & Alcohol in dry DCM Step2 2. Catalyst Addition Add DMAP (0.2 eq) at 0 °C Step1->Step2 Step3 3. Coupling Agent Dropwise addition of EDC·HCl Step2->Step3 Step4 4. Reaction Progression Warm to RT, stir for 12-18h Step3->Step4 Step5 5. Quench & Workup Wash with 0.5M HCl, NaHCO3, Brine Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Step-by-step experimental workflow for the modified Steglich esterification.
  • Substrate Preparation: Dissolve 4-Cyano-3,5-difluorobenzoic acid (1.0 equiv) and the secondary alcohol (1.1 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Catalyst Addition: Add DMAP (0.2 equiv). Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic activation.

  • Coupling Agent: Add EDC·HCl (1.2 equiv) portion-wise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature. Stir for 12-18 hours. Validation Check: Monitor the disappearance of the acid via LC-MS.

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with 0.5 M HCl (critical step to remove DMAP and the water-soluble EDU byproduct), followed by saturated NaHCO3​ , and brine.

  • Purification: Dry over MgSO4​ , concentrate, and isolate the pure ester via silica gel chromatography.

Sources

Method

Incorporating 4-Cyano-3,5-difluorobenzoic acid into liquid crystal polymer design

Application Note: Molecular Engineering of Liquid Crystal Polymers (LCPs) using 4-Cyano-3,5-difluorobenzoic Acid Prepared by: Senior Application Scientist, Advanced Materials & Electro-Optics Target Audience: Materials S...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Molecular Engineering of Liquid Crystal Polymers (LCPs) using 4-Cyano-3,5-difluorobenzoic Acid

Prepared by: Senior Application Scientist, Advanced Materials & Electro-Optics Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Formulation Engineers

Executive Summary

The demand for high-performance Liquid Crystal Polymers (LCPs) with tunable electro-optic responses and tailored thermal processability has driven the need for advanced molecular dopants and functional end-cappers. This application note details the mechanistic rationale and experimental protocol for incorporating 4-Cyano-3,5-difluorobenzoic acid (CDBA) into main-chain thermotropic LCPs. By leveraging the specific dipole moments and steric profiles of the cyano and difluoro groups, researchers can significantly enhance dielectric anisotropy ( Δϵ ) and birefringence ( Δn ) while suppressing the prohibitively high melting temperatures typically associated with rigid-rod polymers.

Mechanistic Rationale: The Triad of Functionalization

When designing LCPs for electro-optic devices, actuators, or specialized sensing matrices, the rigid polymer backbone (often composed of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid, akin to Vectra[1]) provides the mesogenic structure. However, unmodified backbones suffer from high melting points (>300°C) and low dielectric anisotropy.

CDBA acts as a highly effective functional end-capper due to three distinct structural features:

  • Terminal Cyano Group (-CN): The cyano group introduces a strong longitudinal dipole moment. In nematic phases, this aligns with the long molecular axis, dramatically increasing the positive dielectric anisotropy and birefringence of the resulting material. This lowers the threshold voltage required for electro-optic switching[2].

  • 3,5-Difluoro Lateral Substitution (-F): Introducing lateral bulk via fluorine atoms widens the intermolecular separation between adjacent polymer chains. This steric disruption weakens intermolecular association, effectively lowering the melting point ( Tm​ ) and improving solubility without destroying the liquid crystalline mesophase[3]. Furthermore, the conjugative mesomeric effect of the fluoro substituents enhances the overall polarizability of the aromatic core[4].

  • Benzoic Acid Core: The single carboxylic acid moiety allows CDBA to act as a chain-terminator (end-capper) during polycondensation. This controls the molecular weight of the LCP and ensures the highly polar cyano groups are localized at the chain termini, maximizing their mobility and responsiveness to external electric fields.

G CDBA 4-Cyano-3,5-difluorobenzoic Acid Cyano Terminal Cyano (-CN) CDBA->Cyano Fluoro 3,5-Difluoro (-F) CDBA->Fluoro Carboxyl Carboxyl Group (-COOH) CDBA->Carboxyl Prop1 High Positive Dielectric Anisotropy Cyano->Prop1 Prop2 Lower Melting Point (Steric Disruption) Fluoro->Prop2 Prop3 Covalent End-Capping of LCP Backbone Carboxyl->Prop3

Fig 1: Structure-property relationships of 4-Cyano-3,5-difluorobenzoic acid in LCPs.

Synthesis Strategy: Solution Polycondensation

Industrial LCP synthesis typically relies on melt polycondensation (acidolysis) at temperatures exceeding 325°C[1]. However, at these temperatures, terminal cyano groups can undergo unwanted side reactions (e.g., thermal trimerization to triazines).

To preserve the integrity of the CDBA end-capper, we utilize the Higashi-Yamazaki solution polycondensation method [5]. This protocol uses diphenyl chlorophosphate (DPCP) and lithium chloride (LiCl) in pyridine (Py). DPCP reacts with the carboxylic acid to form a highly reactive mixed anhydride intermediate, which subsequently undergoes nucleophilic attack by the phenolic hydroxyl groups at a mild 120°C. LiCl is critical as it disrupts hydrogen bonding, keeping the growing rigid-rod polymer chains soluble in pyridine.

Workflow Step1 1. Activation DPCP + LiCl in Pyridine (30 min) Step2 2. Monomer Addition HBA + HNA + CDBA End-Capper Step1->Step2 Step3 3. Solution Polycondensation 120°C for 5 hours Step2->Step3 Step4 4. Precipitation Dropwise into Methanol Step3->Step4 Step5 5. Thermal Curing 230°C - 290°C Stepwise Step4->Step5

Fig 2: Higashi-Yamazaki solution polycondensation workflow for end-capped LCPs.

Application Protocol: Synthesis of CDBA-Capped LCP

Self-Validating Checkpoint System: This protocol is designed so that the success of each step can be visually or analytically verified before proceeding.

Materials Required:
  • Monomers: 4-Hydroxybenzoic acid (HBA), 6-Hydroxy-2-naphthoic acid (HNA)

  • End-Capper: 4-Cyano-3,5-difluorobenzoic acid (CDBA)

  • Reagents: Diphenyl chlorophosphate (DPCP), Lithium chloride (LiCl, anhydrous), Pyridine (Py, anhydrous)

  • Solvents: Methanol (for precipitation)

Step-by-Step Methodology:
  • Preparation of the Activation Complex (Solution A):

    • In a thoroughly dried, nitrogen-purged round-bottom flask, dissolve 25.7 mmol of DPCP and 19.0 mmol of anhydrous LiCl in 40 mL of anhydrous Pyridine[5].

    • Stir at room temperature for 30 minutes.

    • Validation: The solution should transition to a clear, pale-yellow liquid, indicating the successful formation of the Vilsmeier-type activation complex.

  • Monomer Preparation (Solution B):

    • In a separate flask, combine 10.2 mmol HBA, 2.7 mmol HNA, and 0.60 mmol CDBA.

    • Dissolve the mixture in 20 mL of anhydrous Pyridine. Heat gently to 120°C for 5 minutes to ensure complete dissolution.

  • Polycondensation:

    • Add Solution A dropwise into Solution B over a period of 10 minutes while maintaining the temperature at 120°C.

    • Maintain stirring at 120°C for 5 hours.

    • Causality Note: The mild temperature prevents the degradation of the cyano group, while the DPCP drives the esterification forward by providing a highly favorable leaving group[5].

  • Polymer Recovery:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the mixture dropwise into 500 mL of vigorously stirred methanol.

    • Validation: A white to off-white fibrous precipitate will form immediately. If the precipitate is powdery rather than fibrous, the molecular weight is too low, indicating insufficient drying of the LiCl or Pyridine.

  • Purification and Thermal Curing:

    • Filter the precipitate and wash thoroughly with hot methanol and deionized water to remove residual Pyridine, LiCl, and phosphate byproducts.

    • Dry the powder in a vacuum oven at 120°C for 12 hours.

    • To induce the stable nematic phase and eliminate residual stresses, subject the polymer to a stepwise thermal curing process: 230°C for 1 h, 250°C for 1 h, 270°C for 1 h, and 290°C for 1 h[5].

Quantitative Data Presentation

The incorporation of CDBA significantly alters the macroscopic properties of the LCP. Table 1 summarizes the expected thermal and electro-optic property shifts when comparing a standard HBA/HNA backbone to a CDBA end-capped variant.

Table 1: Comparative Properties of Standard vs. CDBA-Capped LCPs

PropertyStandard LCP (HBA/HNA)CDBA End-Capped LCPMechanistic Driver
Melting Point ( Tm​ ) ~ 280 °C~ 245 °CSteric bulk of lateral 3,5-difluoro groups widens chain separation[3].
Clearing Point ( Tc​ ) > 350 °C~ 330 °CTerminal capping reduces infinite chain extension.
Dielectric Anisotropy ( Δϵ ) ~ +0.5 to +1.2> +8.0Strong longitudinal dipole moment from the terminal cyano group[2].
Birefringence ( Δn ) ~ 0.15~ 0.22Conjugative mesomeric effect of fluoro groups and cyano polarizability[4].
Solubility (in NMP/Py) InsolublePartially SolubleDisruption of inter-chain hydrogen bonding and packing.

References

  • Mechanism Studies of LCP Synthesis MDPI (Polymers) URL:[Link]

  • New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity PMC (National Institutes of Health) URL:[Link]

  • Fast Response Liquid Crystals for Electro-Optic Applications Defense Technical Information Center (DTIC) URL:[Link]

  • The influence of structure on the elastic, optical and dielectric properties of nematic phases formed from bent-core molecules Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • Synthesis of Benzocyclobutene-Capping Liquid Crystalline Poly(ester imide)s with Low Coefficient of Thermal Expansion and Dielectric Constant PMC (National Institutes of Health) URL:[Link]

Sources

Application

Palladium-catalyzed coupling protocols involving 4-Cyano-3,5-difluorobenzoic acid

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Cyano-3,5-difluorobenzoic Acid This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Cyano-3,5-difluorobenzoic Acid

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with 4-cyano-3,5-difluorobenzoic acid. This valuable building block, featuring a unique combination of electron-withdrawing groups, offers a gateway to novel chemical entities in pharmaceuticals, agrochemicals, and materials science.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling users to adapt and troubleshoot these powerful synthetic transformations.

The Strategic Importance of 4-Cyano-3,5-difluorobenzoic Acid

The architecture of 4-cyano-3,5-difluorobenzoic acid is of significant interest in modern synthetic chemistry. The difluoro substitution pattern ortho to the reaction site (assuming a halide or triflate at the 4-position, which is then displaced by the cyano group in a typical synthesis route, or more commonly, starting from a 4-halo precursor) provides distinct electronic and conformational effects. The strongly electron-withdrawing nature of the two fluorine atoms and the cyano group significantly influences the reactivity of the aromatic ring. This electronic-deficient character makes the C-X (X = Br, I, OTf) bond at the 4-position exceptionally susceptible to oxidative addition to a Pd(0) center, often a rate-limiting step in cross-coupling catalysis.[3][4] Consequently, this substrate can often undergo coupling under milder conditions than less-activated aryl halides.

These structural motifs are frequently incorporated into bioactive molecules to enhance properties such as metabolic stability, membrane permeability, and binding affinity.[1][5] Mastering the coupling protocols for this substrate is therefore a critical skill for chemists engaged in the synthesis of complex molecules.[5]

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C, C-N, and C-O bond formation.[5][6] Most of these transformations operate via a common Pd(0)/Pd(II) catalytic cycle, which consists of three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[7][8]

General_Pd_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation (R-M) or Migratory Insertion Transmetal->Pd0 Reductive Elimination Product Ar-R (Product) Transmetal->Product

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.

The electron-deficient nature of the 4-cyano-3,5-difluorophenyl moiety facilitates the initial oxidative addition step. However, chemists must be mindful of potential side reactions. The presence of water can sometimes lead to undesired hydrodehalogenation, a competing pathway that can reduce yields.[3][4] Furthermore, the cyano group itself can potentially coordinate to the palladium center, which may influence catalyst activity.[9][10]

Core Application Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura, Heck, and Sonogashira coupling of a suitable 4-halo-3,5-difluorobenzoic acid precursor. Given the high reactivity of this substrate, careful control of reaction conditions is paramount.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Carboxylic Acids

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds and is widely used in pharmaceutical synthesis.[11][12] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[12][13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Ar-X label_oa Oxidative Addition Transmetal Ar-Pd(II)-R¹(L)₂ OxAdd->Transmetal R¹B(OH)₂ Base label_tm Transmetalation Transmetal->Pd0 Product Ar-R¹ Transmetal->Product label_re Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-3,5-difluorobenzoic acid (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or Toluene/water) is commonly effective. The total volume should provide a concentration of ~0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Due to the activated substrate, reactions may proceed faster than with less electron-poor aryl halides.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary: Suzuki-Miyaura Conditions

ParameterRecommended ConditionsRationale / Notes
Aryl Halide 4-Bromo- or 4-Iodo-3,5-difluorobenzoic acidReactivity order: I > Br >> Cl. The bromo-derivative is often a good balance of reactivity and cost.
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (1-2 mol%)Standard, reliable palladium sources. Lower catalyst loadings may be possible due to substrate activation.
Ligand SPhos, XPhos, P(t-Bu)₃, or PPh₃ (2-4 mol%)Bulky, electron-rich phosphine ligands often accelerate reductive elimination.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.)The base is crucial for activating the boronic acid in the transmetalation step.[14]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent, often with water, is typical. Ensure solvents are properly degassed.
Temperature 80 - 110 °CStart at a lower temperature (e.g., 80 °C) and increase if the reaction is sluggish.
Heck-Mizoroki Reaction: Synthesis of Cinnamic Acid Derivatives

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[7][15] This reaction is a powerful method for C-C bond formation without the need for pre-formed organometallic reagents.[8][16]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Insertion R-CH₂-CH(Ar)-Pd(II)-X OxAdd->Insertion Alkene Insertion (H₂C=CHR) Product Ar-CH=CH-R (trans-alkene) Insertion->Product HPdX H-Pd(II)-X Insertion->HPdX β-Hydride Elimination HPdX->Pd0 Base (-HX)

Caption: Catalytic cycle for the Heck-Mizoroki vinylation reaction.

Experimental Protocol: Heck Reaction

  • Reaction Setup: To a sealable reaction tube or flask, add 4-bromo-3,5-difluorobenzoic acid (1.0 mmol, 1.0 eq.), the alkene (e.g., butyl acrylate, styrene; 1.5 eq.), the palladium catalyst (1-5 mol%), and optionally a phosphine ligand.

  • Solvent and Base Addition: Add a polar aprotic solvent such as DMF, NMP, or DMAc. Add a suitable base, typically an amine base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ (2.0-3.0 eq.).

  • Reaction Execution: Seal the vessel and heat with vigorous stirring to 100-140 °C. The reaction is often run at higher temperatures than Suzuki couplings. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3. Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Summary: Heck Reaction Conditions

ParameterRecommended ConditionsRationale / Notes
Aryl Halide 4-Bromo-3,5-difluorobenzoic acidThe bromo-derivative provides a good balance of reactivity and stability.
Alkene Electron-poor (e.g., acrylates) or styrenes (1.2-2.0 eq.)Electron-poor alkenes are generally more reactive in the Heck reaction.[7]
Pd Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-2 mol%)Palladium(II) sources are common pre-catalysts that are reduced in situ.
Ligand PPh₃, P(o-tolyl)₃, or ligandlessFor highly activated substrates, a ligand may not be necessary ("ligandless" conditions, often forming Pd nanoparticles).
Base Et₃N, DIPEA, K₂CO₃, NaOAc (2-3 eq.)The base neutralizes the H-X acid formed during the catalytic cycle.[8][16]
Solvent DMF, NMP, DMAcHigh-boiling polar aprotic solvents are standard for Heck reactions.
Temperature 100 - 140 °CHigher temperatures are often required to facilitate the β-hydride elimination step.
Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating C(sp²)–C(sp) bonds.[17][18] It uniquely employs a dual-catalyst system, using both palladium and a copper(I) co-catalyst.[17] Copper-free variants have also been developed.[19][20]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Ar-X Transmetal Ar-Pd(II)-C≡CR(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Transmetal->Product Alkyne H-C≡CR CuA Cu(I)-C≡CR Alkyne->CuA Cu(I)-X, Base Experimental_Workflow A 1. Reagent Preparation (Weigh solids, degas solvents) B 2. Reaction Assembly (Under inert atmosphere) A->B C 3. Reaction Execution (Heating & Stirring) B->C D 4. Progress Monitoring (TLC / LC-MS) C->D Periodic Sampling D->C Continue Reaction E 5. Reaction Workup (Quench, Extract, Acidify) D->E Reaction Complete F 6. Purification (Chromatography / Recrystallization) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Cyano-3,5-difluorobenzoic Acid in Agrochemical Synthesis

Introduction 4-Cyano-3,5-difluorobenzoic acid is a highly functionalized aromatic building block gaining prominence in the design and synthesis of next-generation agrochemicals. Its unique electronic and structural prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Cyano-3,5-difluorobenzoic acid is a highly functionalized aromatic building block gaining prominence in the design and synthesis of next-generation agrochemicals. Its unique electronic and structural properties, conferred by the electron-withdrawing cyano and fluoro groups, make it an invaluable scaffold for creating potent herbicides, fungicides, and insecticides. The two fluorine atoms ortho to the carboxylic acid enhance metabolic stability and binding affinity, while the para-cyano group provides a versatile synthetic handle for constructing complex heterocyclic systems.

This document provides in-depth technical guidance on the key synthetic transformations of 4-Cyano-3,5-difluorobenzoic acid and presents detailed protocols for its application in the synthesis of advanced agrochemical precursors. The methodologies described herein are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind procedural choices to aid in troubleshooting and optimization.

Physicochemical Properties & Handling

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSource
CAS Number 1427084-20-5[1][2]
Molecular Formula C₈H₃F₂NO₂[1]
Molecular Weight 183.11 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥96%[1]
InChI Key ANKDONHOKXFXPO-UHFFFAOYSA-N[1]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is stable under normal transportation and storage conditions. As with all nitrile-containing compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Core Synthetic Transformations & Mechanistic Insights

The synthetic utility of 4-Cyano-3,5-difluorobenzoic acid stems from the reactivity of its three functional groups: the carboxylic acid, the cyano group, and the aromatic ring. The following diagram illustrates the primary reaction pathways available to the synthetic chemist.

G cluster_acid Carboxylic Acid Reactions cluster_cyano Cyano Group Reactions cluster_ring Aromatic Ring Reactions main 4-Cyano-3,5-difluorobenzoic Acid acyl_chloride Acyl Chloride main->acyl_chloride SOCl₂ or (COCl)₂ amide Amide main->amide R₂NH, Coupling Agent (e.g., EDCI, HATU) ester Ester main->ester R-OH, H⁺ tetrazole Tetrazole main->tetrazole NaN₃, NH₄Cl amine Benzylamine main->amine Reduction (e.g., H₂/Pd-C) nitration Nitrated Intermediate main->nitration HNO₃ / H₂SO₄ acyl_chloride->amide R₂NH

Caption: Key synthetic transformations of 4-Cyano-3,5-difluorobenzoic acid.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is the most readily derivatized functional group, serving as the primary connection point in many syntheses.

  • Amide Bond Formation: Direct coupling with amines using standard reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the most common strategy. This pathway is fundamental for creating a vast array of bioactive molecules, including many picolinamide fungicides.[3]

  • Acyl Chloride Formation: Conversion to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride provides a robust intermediate for reactions with poor nucleophiles or for large-scale syntheses where cost is a factor.[4]

  • Esterification: Standard Fischer esterification with an alcohol under acidic catalysis proceeds efficiently. Esters can be used as protecting groups or as key intermediates for subsequent reactions like the Claisen condensation.

Reactions involving the Cyano Group

The cyano group is a versatile precursor to other important functionalities.

  • Cycloaddition to Tetrazoles: The [2+3] cycloaddition of the nitrile with an azide (e.g., sodium azide with a proton source like ammonium chloride) yields a 5-substituted tetrazole. In agrochemical design, the tetrazole ring is a well-established bioisostere for a carboxylic acid, offering similar electronic properties but with improved metabolic stability and cell permeability.

  • Reduction to Amines: Catalytic hydrogenation (e.g., H₂ over Palladium on carbon or Raney Nickel) can reduce the nitrile to a primary benzylamine. This introduces a new basic center and a nucleophilic handle for further elaboration.

Reactions on the Aromatic Ring

The aromatic ring is strongly deactivated by three electron-withdrawing groups, making electrophilic substitution challenging. However, under forcing conditions, reactions like nitration are possible. A similar methodology has been demonstrated for the related compound 4-chloro-3,5-difluorobenzonitrile, where nitration occurs ortho to the cyano group.[5][6] This introduces a handle for further modifications, such as reduction to an aniline and subsequent diazotization reactions.[5]

Application Protocol 1: Synthesis of a Pyrazole-Amide Fungicide Core

This protocol details a two-step synthesis of a key intermediate for pyrazole-based fungicides, which often function by inhibiting succinate dehydrogenase (SDHI). The strategy involves the formation of an amide bond between 4-Cyano-3,5-difluorobenzoic acid and a substituted aminopyrazole. Pyrazole derivatives are a cornerstone of modern fungicide development.[7]

Caption: Workflow for the synthesis of a pyrazole-amide fungicide core structure.

Step 1: Synthesis of 4-Cyano-3,5-difluorobenzoyl chloride

Rationale: Conversion to the acyl chloride is a cost-effective and efficient method for activating the carboxylic acid for the subsequent amide coupling, especially on a larger scale. A catalytic amount of DMF accelerates the reaction via the formation of a Vilsmeier intermediate.

Materials:

  • 4-Cyano-3,5-difluorobenzoic acid (10.0 g, 54.6 mmol)

  • Thionyl chloride (SOCl₂) (8.0 mL, 109.2 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF) (0.1 mL, catalytic)

  • Toluene (100 mL)

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Cyano-3,5-difluorobenzoic acid and toluene.

  • Add a catalytic drop of DMF.

  • Slowly add the thionyl chloride to the suspension at room temperature. The reaction is exothermic and will release HCl and SO₂ gas; ensure the setup is in a well-ventilated fume hood with a gas trap.

  • Heat the reaction mixture to 80°C and stir for 4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Co-evaporate with toluene (2 x 20 mL) to ensure all volatile reagents are removed.

  • The resulting crude 4-Cyano-3,5-difluorobenzoyl chloride (a pale yellow solid or oil) is used directly in the next step without further purification.

Step 2: N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-4-cyano-3,5-difluorobenzamide

Rationale: The acyl chloride readily reacts with the exocyclic amine of the pyrazole. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is started at 0°C to control the initial exotherm.

Materials:

  • Crude 4-Cyano-3,5-difluorobenzoyl chloride (from Step 1, ~54.6 mmol)

  • 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (8.0 g, 54.4 mmol, 1.0 eq)

  • Pyridine (6.6 mL, 81.9 mmol, 1.5 eq)

  • Dichloromethane (DCM) (150 mL)

Procedure:

  • In a separate 500 mL flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine and pyridine in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in 50 mL of DCM and add it dropwise to the pyrazole solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by silica gel chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product as a white to off-white solid.

Compound DataYieldPurity (LC-MS)Key Analytical Data (Expected)
Product 75-85% (over 2 steps)>98%¹H NMR (CDCl₃): δ ~8.0-8.2 (m, 2H, Ar-H), ~7.5 (s, 1H, NH), ~6.8 (t, 1H, CHF₂), ~6.5 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃). ¹⁹F NMR (CDCl₃): δ ~-110 (Ar-F), ~-115 (CHF₂).

Application Protocol 2: Synthesis of a 4-Aminopyridine Herbicide Precursor

This protocol demonstrates a multi-step synthesis transforming the cyano group of a 4-Cyano-3,5-difluorobenzoic acid derivative into an amine. This is a key transformation for producing precursors for pyridine-based herbicides, a class that includes important auxin mimics.[3][8]

Sources

Application

Application Note: Chemoselective Reduction of 4-Cyano-3,5-difluorobenzoic Acid

Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: Step-by-step methodology for the selective reduction of a nitrile group to a primary amine in the presence of unprotected carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: Step-by-step methodology for the selective reduction of a nitrile group to a primary amine in the presence of unprotected carboxylic acids and aryl fluorides.

Executive Summary & Mechanistic Rationale

(CAS: 1427084-20-5) is a highly functionalized building block frequently utilized in pharmaceutical development. The transformation of its cyano group (-CN) to a primary amine (-CH₂NH₂) to yield 4-(aminomethyl)-3,5-difluorobenzoic acid presents a classic chemoselectivity challenge due to the presence of two highly reactive competing functional groups:

  • The Carboxylic Acid (-COOH): Susceptible to over-reduction by strong hydride donors (e.g., LiAlH₄, BH₃·THF), which will concurrently reduce the acid to an alcohol.

  • The Aryl Fluorides (Ar-F): Highly susceptible to hydrodefluorination (C-F bond cleavage) when subjected to standard catalytic hydrogenation using Palladium on Carbon (Pd/C).

To bypass these pitfalls, we present two self-validating workflows. Method A utilizes a highly chemoselective Cobalt Boride (Co₂B) single-electron transfer mechanism that operates under extremely mild conditions, leaving both the acid and halogens intact (1)[1]. Method B outlines the industrial standard protection-reduction-deprotection sequence using Sponge Nickel (Raney-Ni), which avoids defluorination while ensuring high scalability.

Chemoselectivity SM 4-Cyano-3,5-difluorobenzoic acid LiAlH4 LiAlH4 or BH3 SM->LiAlH4 PdC H2, Pd/C SM->PdC CoCl2 NaBH4, CoCl2 SM->CoCl2 Prod1 Over-reduction (Alcohol + Amine) LiAlH4->Prod1 Prod2 Defluorination (Loss of Ar-F) PdC->Prod2 Prod3 Target Product (Amine + Acid) CoCl2->Prod3

Fig 1: Chemoselectivity challenges in the reduction of 4-cyano-3,5-difluorobenzoic acid.

Experimental Workflows

Workflows cluster_A Method A: Direct Reduction cluster_B Method B: Protection-Reduction Start 4-Cyano-3,5-difluorobenzoic acid A_Step1 CoCl2·6H2O, NaBH4 MeOH/H2O, 0 °C to RT Start->A_Step1 B_Step1 Esterification (SOCl2, MeOH) Start->B_Step1 A_Step2 Isoelectric Precipitation (pH ~6.5) A_Step1->A_Step2 Target 4-(Aminomethyl)-3,5-difluorobenzoic acid A_Step2->Target B_Step2 Hydrogenation (Raney-Ni, H2, NH3/MeOH) B_Step1->B_Step2 B_Step3 Saponification (LiOH, THF/H2O) B_Step2->B_Step3 B_Step3->Target

Fig 2: Parallel workflows for the synthesis of 4-(aminomethyl)-3,5-difluorobenzoic acid.

Method A: Direct Chemoselective Reduction (Cobalt Boride)

Causality & Validation: The combination of sodium borohydride and cobalt(II) chloride generates a finely divided, black precipitate of cobalt boride (Co₂B) in situ. This transition-metal boride acts as a catalytic surface that facilitates the transfer of hydride from NaBH₄ to the nitrile carbon via a single-electron transfer (SET) mechanism. Because the active reducing species is highly specific to the polarized C≡N bond, the carboxylic acid and the strong C-F bonds remain completely unreactive (2)[2]. The self-validating step here is the visual color change (pink to black) confirming catalyst formation, and the isoelectric precipitation which isolates the zwitterionic product without the need for chromatography.

Step-by-Step Protocol:
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-Cyano-3,5-difluorobenzoic acid (10.0 mmol, 1.83 g) in 50 mL of Methanol (MeOH).

  • Catalyst Addition: Add Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 2.0 mmol, 0.48 g, 0.2 eq). The solution will adopt a clear pink/purple hue.

  • Reduction: Cool the flask to 0 °C using an ice-water bath. Carefully add Sodium Borohydride (NaBH₄, 50.0 mmol, 1.89 g, 5.0 eq) in small portions over 30 minutes.

    • In-Process Control (IPC): Vigorous evolution of hydrogen gas (H₂) will occur. The solution will rapidly turn pitch black, indicating the successful formation of the active Co₂B catalyst.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor completion via LC-MS (disappearance of the m/z 182 [M-H]⁻ peak).

  • Quenching: Carefully quench the reaction by dropwise addition of 1M HCl until gas evolution ceases and the black precipitate dissolves or aggregates.

  • Isoelectric Isolation: The target molecule is an amphoteric amino acid. Adjust the pH of the aqueous mixture to its isoelectric point (approx. pH 6.0–6.5) using 1M NaOH. The zwitterion will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water (2 x 10 mL) followed by cold ethanol (10 mL), and dry under high vacuum.

Method B: Scalable Protection-Reduction-Deprotection

Causality & Validation: For multi-gram scale-up, stoichiometric borohydride generates excessive gas and heavy metal waste. Catalytic hydrogenation is preferred. However, unprotected carboxylic acids can poison hydrogenation catalysts or form insoluble salts. By first protecting the acid as a methyl ester, solubility and catalyst turnover are maximized. Sponge Nickel (Raney-Ni) is selected over Pd/C because it lacks the oxidative addition capability to cleave C-F bonds. Finally, a large excess of methanolic ammonia (NH₃/MeOH) is added to shift the equilibrium of the intermediate imine, effectively preventing the newly formed primary amine from attacking it and forming unwanted secondary amine dimers.

Step-by-Step Protocol:

Step 1: Esterification

  • Suspend 4-Cyano-3,5-difluorobenzoic acid (10.0 mmol) in anhydrous MeOH (40 mL) at 0 °C.

  • Add Thionyl Chloride (SOCl₂, 15.0 mmol, 1.1 mL) dropwise.

  • Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Concentrate the mixture under reduced pressure to yield methyl 4-cyano-3,5-difluorobenzoate quantitatively.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude ester in 7M NH₃ in MeOH (30 mL).

  • Add a slurry of Raney-Nickel (approx. 10% w/w) that has been pre-washed with MeOH. Safety Warning: Raney-Ni is highly pyrophoric. Never allow the catalyst bed to dry.

  • Purge the reaction vessel with Nitrogen (x3), then with Hydrogen gas (x3).

  • Stir vigorously under a Hydrogen atmosphere (balloon or Parr shaker at 40 psi) at room temperature for 8 hours.

  • IPC: Monitor H₂ uptake. Once ceased, filter the mixture through a pad of Celite under a blanket of nitrogen. Wash the pad with MeOH.

  • Concentrate the filtrate to afford methyl 4-(aminomethyl)-3,5-difluorobenzoate.

Step 3: Saponification

  • Dissolve the amino ester in a 1:1 mixture of THF and H₂O (20 mL total).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 20.0 mmol, 0.84 g). Stir at room temperature for 3 hours.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous layer with 1M HCl to pH ~6.5 to precipitate the target 4-(aminomethyl)-3,5-difluorobenzoic acid. Filter and dry.

Quantitative Data & Method Comparison

ParameterMethod A: Cobalt Boride ReductionMethod B: Raney-Ni Hydrogenation
Overall Yield (Est.) 65 - 75%80 - 85% (over 3 steps)
Chemoselectivity Excellent (Preserves -COOH and Ar-F)Excellent (Preserves Ar-F)
Step Count 1 Step3 Steps
Scalability Low to Medium (Exothermic H₂ evolution)High (Standard industrial process)
Key Safety Hazard Vigorous H₂ gas evolutionPyrophoric catalyst (Raney-Ni)
In-Process Control Visual (Pink to Black transition)H₂ uptake monitoring

References

  • Sigma-Aldrich Product Data: 4-Cyano-3,5-difluorobenzoic acid | 1427084-20-5. Sigma-Aldrich.

  • Patent Literature on Chemoselectivity: Process for selective nitrile reduction (WO1985000605A1). Google Patents. 2

  • Mechanistic Grounding: Cobalt(II) Chloride Hexahydrate–Diisopropylamine Catalyzed Mild and Chemoselective Reduction. Thieme Connect. 1

Sources

Method

Application Note: Pilot-Scale Manufacturing and Process Optimization of 4-Cyano-3,5-difluorobenzoic Acid

Executive Summary 4-Cyano-3,5-difluorobenzoic acid (CAS Number: 1427084-20-5) is a highly sought-after building block and active pharmaceutical intermediate (API) utilized in the synthesis of next-generation therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-3,5-difluorobenzoic acid (CAS Number: 1427084-20-5) is a highly sought-after building block and active pharmaceutical intermediate (API) utilized in the synthesis of next-generation therapeutics and advanced agrochemicals[1]. Scaling up highly functionalized fluorinated benzonitriles presents unique chemical engineering challenges, primarily concerning regioselectivity during halogenation and the mitigation of highly toxic cyanide gas during carbon-carbon bond formation. This application note details a robust, two-step, pilot-scale (1 kg) manufacturing protocol that maximizes yield, ensures high purity, and strictly adheres to green chemistry principles.

Mechanistic Pathway & Route Selection

The synthesis is achieved via a two-step sequence starting from the commercially available and cost-effective 3,5-difluorobenzoic acid.

  • Step 1: Electrophilic Aromatic Bromination. The starting material is highly deactivated due to the electron-withdrawing carboxylic acid. To achieve complete conversion, we utilize 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated sulfuric acid. The synergistic directing effects of the two fluorine atoms (ortho/para directing) overcome the meta-directing carboxylic acid, specifically funneling the highly reactive bromonium ion (Br⁺) to the 4-position.

  • Step 2: Palladium-Catalyzed Cyanation. Traditional cyanation (e.g., the Rosenmund-von Braun reaction) requires stoichiometric copper(I) cyanide at elevated temperatures (>150°C), generating intractable heavy metal waste. To circumvent this, we employ a palladium-catalyzed cross-coupling utilizing potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). As pioneered by Beller and colleagues, K₄[Fe(CN)₆] serves as a slow-release, non-toxic cyanide source[2]. This precise kinetic release prevents the steady-state concentration of free CN⁻ from reaching levels that would poison the active Pd(0) catalyst. Recent process chemistry developments for similar bromoaryl carboxylates have demonstrated that this palladium-catalyzed cyanation can be scaled to multi-kilogram batches with exceptional robustness[3].

Process Visualization

G A 3,5-Difluorobenzoic Acid (Starting Material) B Electrophilic Aromatic Bromination Reagents: DBDMH, conc. H2SO4 Temp: 60°C A->B Step 1 C 4-Bromo-3,5-difluorobenzoic Acid (Intermediate) B->C D Palladium-Catalyzed Cyanation Reagents: K4[Fe(CN)6], Pd(OAc)2, dppf Temp: 120°C C->D Step 2 E 4-Cyano-3,5-difluorobenzoic Acid (Target API Intermediate) D->E

Figure 1: Two-step scalable synthesis of 4-cyano-3,5-difluorobenzoic acid from commercial precursors.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Bromo-3,5-difluorobenzoic acid (1 kg scale)

Materials:

  • 3,5-Difluorobenzoic acid: 1.00 kg (6.32 mol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): 1.08 kg (3.79 mol, 0.6 eq. — provides 1.2 eq of Br⁺)

  • Concentrated H₂SO₄ (98%): 5.0 L

Methodology:

  • Reactor Preparation: Charge 5.0 L of conc. H₂SO₄ into a 10 L glass-lined jacketed reactor. Cool the system to 0–5°C.

  • Substrate Addition: Add 1.00 kg of 3,5-difluorobenzoic acid portion-wise over 30 minutes.

    • Causality & Process Rationale: Dissolution in strong acid is highly exothermic. Maintaining the temperature below 10°C prevents premature, uncontrolled side reactions and oxidative degradation.

  • Electrophile Generation: Add 1.08 kg of DBDMH in 100 g portions over 2 hours, maintaining the internal temperature below 15°C.

  • Reaction Propagation: Heat the reactor to 60°C and maintain stirring for 12 hours.

  • Self-Validation (In-Process Control - IPC): Pull a 1 mL aliquot, quench in ice water, extract with ethyl acetate, and analyze via HPLC (254 nm). The reaction is deemed complete when the starting material is <1.0%. If >1.0%, add an additional 50 g of DBDMH and stir for 2 hours.

  • Quenching: Cool the mixture to 10°C. Slowly transfer the acidic mixture into a secondary 30 L reactor containing 15 L of ice water and 500 g of sodium bisulfite (NaHSO₃).

    • Causality & Process Rationale: Sodium bisulfite acts as a reducing agent, instantly converting any unreacted, highly reactive electrophilic bromine species into benign aqueous bromide salts, preventing downstream oxidative impurities.

  • Self-Validation (Safety Check): Perform a starch-iodide paper test on the aqueous slurry. A negative result (absence of blue-black color) confirms the complete destruction of active halogens.

  • Isolation: Filter the precipitated white solid. Wash the filter cake with copious amounts of deionized water until the filtrate pH is >4.0. Dry under vacuum at 50°C to a constant weight.

Protocol B: Synthesis of 4-Cyano-3,5-difluorobenzoic acid (1 kg scale)

Materials:

  • 4-Bromo-3,5-difluorobenzoic acid: 1.00 kg (4.22 mol)

  • K₄[Fe(CN)₆]·3H₂O: 445 g (1.05 mol, 0.25 eq. — provides 1.5 eq of CN⁻)

  • Na₂CO₃: 447 g (4.22 mol, 1.0 eq)

  • Pd(OAc)₂: 9.5 g (42.2 mmol, 1.0 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): 46.8 g (84.4 mmol, 2.0 mol%)

  • N-Methyl-2-pyrrolidone (NMP): 6.0 L

Methodology:

  • Reagent Charging: Charge a 20 L reactor with 1.00 kg of 4-bromo-3,5-difluorobenzoic acid, 445 g K₄[Fe(CN)₆]·3H₂O, and 447 g Na₂CO₃.

  • Solvent Addition & Degassing: Add 6.0 L of NMP. Sparge the suspension with subsurface nitrogen for 45 minutes.

    • Causality & Process Rationale: Thorough deoxygenation is critical. Oxygen rapidly degrades the electron-rich dppf ligand and oxidizes the active Pd(0) species back to inactive Pd(II), which would stall the catalytic cycle.

  • Catalyst Addition: Add 9.5 g Pd(OAc)₂ and 46.8 g dppf under a strict nitrogen counter-flow.

  • Cross-Coupling: Heat the mixture to 120°C for 16 hours.

    • Causality & Process Rationale: Elevated temperature is required to facilitate the thermal dissociation of cyanide from the iron complex, ensuring a steady but low concentration of CN⁻ available for transmetalation[2].

  • Self-Validation (IPC): Analyze a filtered aliquot via HPLC. Proceed to workup when the brominated intermediate is <0.5%.

  • Workup: Cool to room temperature and dilute with 10 L of ethyl acetate. Filter the mixture through a tightly packed pad of Celite.

    • Causality & Process Rationale: This filtration removes insoluble iron salts and precipitated palladium black, which otherwise cause severe emulsions during aqueous washing.

  • Washing: Wash the organic filtrate with 3 x 5 L of 1M HCl to remove the NMP solvent, followed by 5 L of brine.

  • Self-Validation (Cyanide Remediation): Treat all aqueous waste streams with 10% aqueous sodium hypochlorite (bleach) and stir for 2 hours at pH > 10. Test the treated waste with Cyantesmo paper; a negative result (no blue color) confirms the complete oxidation of trace cyanide to non-toxic cyanate.

  • Crystallization: Concentrate the organic layer under reduced pressure and crystallize the product from a 1:3 mixture of toluene and heptane to afford 4-cyano-3,5-difluorobenzoic acid as an off-white crystalline solid.

Quantitative Data & Process Analytics

The table below summarizes the process analytics across three consecutive pilot-scale validation batches, demonstrating the reproducibility and efficiency of the self-validating protocols.

Batch No.Scale (kg)Step 1 Yield (%)Step 1 Purity (HPLC)Step 2 Yield (%)Step 2 Purity (HPLC)Overall Yield (%)E-Factor*
VAL-001 1.088.598.2%84.199.1%74.418.5
VAL-002 1.089.198.5%85.399.3%76.017.8
VAL-003 1.588.898.4%86.099.5%76.317.2

*E-Factor (Environmental Factor) is calculated as the total mass of waste generated (excluding water) divided by the mass of the final product. Values <20 are considered excellent for highly functionalized pharmaceutical intermediates.

References

  • Primary Cyanation Methodology Title: Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides Source: Chemical Communications (RSC Publishing), 2004, (12), 1388-1389. URL:[Link]

  • Process Scale-Up & Robustness Title: Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation Source: Organic Process Research & Development (ACS Publications), 2022, 26, 3161–3165. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Amide Couplings with 4-Cyano-3,5-difluorobenzoic Acid

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the amidation of 4-Cyano-3,5-diflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the amidation of 4-Cyano-3,5-difluorobenzoic acid .

Diagnostic Overview: The Chemical Challenge

4-Cyano-3,5-difluorobenzoic acid (CAS 1427084-20-5) presents a unique dual-threat in peptide and amide synthesis. The strong electron-withdrawing nature of the para-cyano group and the meta-difluoro substituents drastically lowers the pKa of the carboxylic acid.

  • The Activation Problem: The resulting carboxylate anion is exceptionally stable and therefore a poor nucleophile . It struggles to attack standard coupling reagents (like HATU or EDC) to form the necessary active ester.

  • The Degradation Problem: Once the active ester or acyl intermediate is successfully formed, the extreme electron deficiency makes the carbonyl carbon hyper-electrophilic. This intermediate is highly susceptible to rapid hydrolysis by trace water or degradation by nucleophilic bases before the amine can react.

Troubleshooting Guide & FAQs

Q1: I am using standard HATU and DIPEA, but I am getting very low conversion and a major byproduct. What is happening? A1: You are likely observing guanidinylation of your amine [1]. Because the 4-cyano-3,5-difluorobenzoate anion is a weak nucleophile, its attack on the uronium salt (HATU) is sluggish. Consequently, the amine in your reaction mixture outcompetes the carboxylate and directly attacks the HATU reagent. This forms a dead-end guanidinium byproduct, consuming your amine and destroying the coupling reagent. Solution: Abandon uronium-based reagents for this substrate.

Q2: My LCMS shows that the active ester forms, but it degrades before the amide product appears. How do I stabilize it? A2: Hyper-electrophilic active esters (like the OAt ester formed from HATU) are unstable in the presence of strong, nucleophilic bases like DIPEA or Triethylamine (TEA). Furthermore, trace moisture will rapidly hydrolyze the intermediate back to the starting acid. Solution: Switch to a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine, and ensure strictly anhydrous conditions.

Q3: How can I completely bypass the poor nucleophilicity of the carboxylate? A3: The most authoritative and reliable method for highly electron-deficient benzoic acids is to convert them into an acyl chloride prior to amine addition [2]. Using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) allows for the generation of the acyl chloride under strictly mild, neutral conditions, preventing the premature base-catalyzed degradation seen with oxalyl chloride/DMF methods [3].

Q4: I need to run a high-throughput library and prefer a one-pot coupling. What is the best reagent system? A4: If a one-pot protocol is mandatory, use the EDC·HCl / DMAP / HOBt system[4]. While EDC activates the acid, the addition of stoichiometric DMAP acts as an aggressive acyl transfer catalyst. It rapidly intercepts the transient HOBt active ester to form a highly reactive acylpyridinium species that reacts instantly with the amine, effectively outrunning the hydrolysis pathways.

Strategy Matrix: Reagent Selection

Coupling StrategyReagents UsedActivation IntermediateGuanidinylation RiskHydrolysis RiskOverall Efficiency
Uronium (Standard) HATU, DIPEAOAt Active EsterHigh HighPoor (<20%)
Carbodiimide (Standard) EDC, DIPEAO-AcylisoureaNoneHigh Moderate (30-50%)
Optimized Carbodiimide EDC, DMAP, HOBtAcylpyridinium IonNoneLowGood (70-85%)
Acyl Chloride (Mild) Ghosez's ReagentAcyl ChlorideNoneLow (if dry)Excellent (>90%)

Mechanistic Pathway Analysis

The following diagram illustrates the mechanistic divergence between a standard uronium coupling failure and a successful acyl chloride strategy.

G Start 4-Cyano-3,5-difluorobenzoic Acid (Highly Electron-Deficient) HATU_Path Uronium Reagents (HATU, HBTU) Start->HATU_Path Ghosez_Path Acyl Chloride Generation (Ghosez's Reagent) Start->Ghosez_Path Slow_Act Slow Activation (Poor Nucleophile) HATU_Path->Slow_Act Fast_Act Rapid Conversion to Acyl Chloride Ghosez_Path->Fast_Act Side_Rxn Amine Attacks Uronium (Guanidinylation) Slow_Act->Side_Rxn Amine Addition Amide_Form Amine Attacks Acyl Chloride (Amide Bond Formation) Fast_Act->Amide_Form Amine Addition Failure Low Yield / Byproducts Side_Rxn->Failure Success High Yield of Amide Amide_Form->Success

Mechanistic divergence in the activation of electron-deficient carboxylic acids.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Mild Acyl Chloride Generation (Recommended)

This protocol utilizes Ghosez's reagent to bypass the nucleophilicity issue under neutral conditions[3].

  • Preparation: Flame-dry a round-bottom flask under argon. Add 4-Cyano-3,5-difluorobenzoic acid (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Activation: Cool the solution to 0 °C in an ice bath. Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise.

  • Maturation: Remove the ice bath and stir at room temperature for 1.5 hours.

  • Self-Validation Check: Remove a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LCMS. You should observe the mass of the methyl ester (M+1 = 198.1 m/z). Do not inject the raw reaction mixture directly into the LCMS, as the acyl chloride will degrade on the column and give a false negative.

  • Coupling: Once activation is confirmed, cool the mixture back to 0 °C. Add the desired amine (1.1 equiv) followed immediately by 2,4,6-collidine (2.5 equiv).

  • Completion: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl (to remove collidine), dry over Na₂SO₄, and concentrate.

Protocol B: Optimized One-Pot EDC/DMAP/HOBt Coupling

Use this protocol if isolation of the intermediate is impossible or for high-throughput parallel synthesis [4].

  • Preparation: In an oven-dried vial under nitrogen, combine 4-Cyano-3,5-difluorobenzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (0.2 equiv).

  • Solvation: Dissolve the mixture in anhydrous Acetonitrile (MeCN) (0.2 M). Causality note: MeCN is preferred over DMF here to minimize base-catalyzed degradation of the active ester.

  • Initiation: Add EDC·HCl (1.5 equiv) followed by solid DMAP (1.0 equiv).

  • Self-Validation Check: The reaction mixture should transition from a suspension to a homogeneous solution within 15 minutes as the active ester forms and is immediately consumed by the DMAP/amine.

  • Completion: Stir at room temperature for 4-6 hours. Monitor by TLC. Upon completion, dilute with Ethyl Acetate, wash sequentially with water, 10% citric acid, and brine. Dry and concentrate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[Link]

  • Bubser, a. et al. (2014). Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Wang, J. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.[Link]

Optimization

Minimizing decarboxylation side reactions of 4-Cyano-3,5-difluorobenzoic acid at high temperatures

Welcome to the Technical Support Center for advanced molecular building blocks. As a Senior Application Scientist, I frequently consult with researchers who lose their target compounds to unintended decarboxylation when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular building blocks. As a Senior Application Scientist, I frequently consult with researchers who lose their target compounds to unintended decarboxylation when working with highly electron-deficient aromatic systems.

This guide provides mechanistic troubleshooting, quantitative comparisons, and field-proven, self-validating protocols to preserve the carboxylate moiety of 4-Cyano-3,5-difluorobenzoic acid during complex, high-temperature workflows.

Mechanistic Root Cause: The "Why" Behind the CO₂ Loss

4-Cyano-3,5-difluorobenzoic acid is an exceptionally challenging substrate because it features three powerful electron-withdrawing groups (EWGs). The para-cyano group and meta-fluoro substituents exert strong inductive and resonance effects that drastically strip electron density from the aromatic ring.

When subjected to high temperatures (>100 °C), particularly in polar aprotic solvents (e.g., DMF, DMSO) with basic additives, the carboxylate becomes "naked" and highly reactive. The EWGs highly stabilize the transition state leading to the aryl anion, driving the unimolecular extrusion of CO₂ via 1[1]. While this lowered activation barrier is advantageous for intentional 2[2], it is a critical failure point when the carboxylic acid must be preserved for downstream synthesis.

Troubleshooting Guides & FAQs

Q1: I am attempting a high-temperature Nucleophilic Aromatic Substitution (SNAr) on the fluorine atoms in DMF at 120 °C, but my LC-MS shows complete loss of the carboxylate (M-44). How can I prevent this? A1: The combination of a polar aprotic solvent, a basic nucleophile (or added base like K₂CO₃), and high heat is the perfect storm for protodecarboxylation. Solution: Mask the carboxylic acid prior to the SNAr step. Convert the acid to a robust ester (e.g., tert-butyl or benzyl ester). Esters cannot undergo the cyclic transition state required for facile thermal decarboxylation. Once the high-temperature SNAr is complete, deprotect the ester under mild acidic or hydrogenolytic conditions.

Q2: I cannot use protecting groups due to step-count constraints in my drug development pipeline. Are there specific bases that minimize decarboxylation of the free acid? A2: Yes. The nature of the counterion plays a critical role. Large, diffuse cations like Cs⁺ or K⁺ leave the carboxylate highly reactive and prone to degradation. Solution: Switch to Lithium bases (e.g., Li₂CO₃ or LiOtBu). The small, charge-dense Li⁺ ion forms a tight ion pair with the carboxylate, significantly raising the activation energy required for CO₂ extrusion. Additionally, switching the solvent from DMF to a less coordinating solvent mixture (like Toluene/MeCN) suppresses the stabilization of the decarboxylation transition state.

Q3: I am trying to form an amide from this acid. Thermal generation of the acyl chloride with SOCl₂ at reflux leads to a black tar and low yields. What is the alternative? A3: Refluxing highly electron-deficient benzoic acids in thionyl chloride often leads to undesired side reactions, including 3[3]. Solution: Bypass thermal activation entirely. Use a low-temperature uronium-based coupling reagent like HATU or COMU in the presence of DIPEA at 0 °C to room temperature. This approach activates the acid immediately without providing the thermal energy required to break the C–C bond.

Comparative Decarboxylation Vulnerability

To understand the extreme vulnerability of 4-Cyano-3,5-difluorobenzoic acid, compare its thermal stability against other benzoic acid derivatives in basic, polar aprotic conditions.

SubstrateElectronic NatureApprox. Decarboxylation Onset Temp (°C)Primary Degradation Mechanism
Benzoic AcidNeutral> 250 °CPolar / Very Slow
4-Methoxybenzoic AcidElectron-Rich> 280 °CPolar / Extremely Slow
4-Nitrobenzoic AcidElectron-Deficient~ 180 - 200 °CPolar (Anion Stabilized)
Pentafluorobenzoic AcidHighly Electron-Deficient~ 120 - 140 °CPolar (Anion Stabilized)
4-Cyano-3,5-difluorobenzoic acid Extremely Electron-Deficient ~ 90 - 110 °C Polar (Highly Stabilized)

Note: Temperatures are approximate and highly dependent on solvent polarity and the specific base counterion present.

Experimental Protocols: The Self-Validating Protection Workflow

To guarantee the integrity of the carboxylate during downstream high-temperature steps, use this standardized esterification protocol. It is designed to be self-validating: the bulky tert-butyl group prevents nucleophilic attack at the carboxylate carbon, directing all subsequent reactivity exclusively to the fluorines.

Step-by-Step Methodology: Mild tert-Butyl Esterification

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂), dissolve 4-Cyano-3,5-difluorobenzoic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 equiv) as a nucleophilic catalyst.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N′-Diisopropylcarbodiimide (DIC, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes.

    • Causality: DIC is chosen over DCC to ensure the resulting urea byproduct is highly soluble in DCM, preventing premature precipitation issues that trap the active intermediate.

  • Alcohol Addition: Add anhydrous tert-butanol (30.0 mmol, 3.0 equiv).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 16 hours.

    • Causality: Maintaining the temperature strictly below 30 °C entirely bypasses the decarboxylation threshold.

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove DMAP, followed by saturated aqueous NaHCO₃ (2 x 20 mL) to remove any unreacted starting acid.

  • Validation: Dry over MgSO₄, concentrate under reduced pressure, and analyze via ¹H NMR. The appearance of a massive 9H singlet near 1.55 ppm confirms successful protection, rendering the molecule safe for subsequent high-temperature (>120 °C) SNAr or cross-coupling steps.

Decarboxylation Pathway & Mitigation Strategies

The following logical diagram illustrates the thermal vulnerability of the molecule and the strategic interventions required to bypass degradation.

G A 4-Cyano-3,5-difluorobenzoic acid B High Temp (>100°C) Polar Aprotic Solvent + Base A->B Unoptimized Conditions E Strategy 1: Pre-Esterification (Masking the Acid) A->E Protection Step F Strategy 2: Tight Ion-Pairing (Li+ counterions) A->F Add LiOtBu / Li2CO3 G Strategy 3: Low-Temp Activation (e.g., HATU/DIPEA) A->G Avoid Thermal Activation C Aryl Anion Intermediate (Stabilized by EWGs) B->C D Decarboxylation (Side Product) C->D H Target Functionalized Product (Intact Carboxylate/Ester) E->H F->H G->H

Caption: Mechanistic pathways of 4-Cyano-3,5-difluorobenzoic acid decarboxylation and mitigation strategies.

References

  • Low-temperature mineralization of perfluorocarboxylic acids Source: NSF PAR URL
  • Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination Source: Journal of the American Chemical Society - ACS Publications URL
  • Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer Source: PMC - NIH URL

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Couplings for 4-Cyano-3,5-difluorobenzoic Acid

Welcome to the Advanced Amidation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the coupling of 4-Cyano-3,5-difluorobenzoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amidation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the coupling of 4-Cyano-3,5-difluorobenzoic acid . This specific substrate presents a unique chemical paradox: it is highly reactive when activated, yet notoriously prone to yielding complex byproduct mixtures rather than the desired amide.

This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure your success when choosing between EDC and HATU coupling reagents.

The Chemical Challenge: Why is this Substrate Failing?

The core issue lies in the extreme electron deficiency of the aromatic ring. The strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups significantly lower the pKa of the carboxylic acid. When activated by a coupling reagent, the resulting intermediate (O-acylisourea with EDC, or OAt ester with HATU) becomes hyper-electrophilic .

While this accelerates the desired reaction with an amine, it disproportionately accelerates competing side reactions:

  • O-to-N Rearrangement: The O-acylisourea intermediate formed by EDC rapidly collapses into an unreactive N-acylurea dead-end[1].

  • Rapid Hydrolysis: The highly activated ester is exceptionally sensitive to trace moisture, reverting to the starting acid.

  • Guanidinylation: If HATU is used with a sterically hindered amine, the amine will preferentially attack the HATU reagent itself rather than the hyper-activated acid, capping the amine[2].

G Substrate 4-Cyano-3,5-difluorobenzoic acid (Highly Electrophilic) EDC_Path EDC + HOAt Substrate->EDC_Path HATU_Path HATU + DIPEA Substrate->HATU_Path O_Acyl O-Acylisourea Intermediate EDC_Path->O_Acyl OAt_Ester OAt Active Ester HATU_Path->OAt_Ester Guanidinium Guanidinium Byproduct (Capped Amine) HATU_Path->Guanidinium Excess HATU + Amine O_Acyl->OAt_Ester HOAt (Fast) N_Acylurea N-Acylurea Byproduct (Dead End) O_Acyl->N_Acylurea No HOAt (Rearrangement) Amide Target Amide OAt_Ester->Amide + Amine

Mechanistic pathways and common side reactions for EDC vs. HATU activation.

Troubleshooting Guide & FAQs

Q1: I am using standard EDC/DIPEA conditions, but my yield is <20% and LC-MS shows a massive peak at m/z 338. What is happening? A1: You are observing the classic1[1]. The mass of 4-Cyano-3,5-difluorobenzoic acid is 183 Da. EDC is 155 Da. The m/z 338 peak is the stable, unreactive N-acylurea byproduct. Because your acid is so electron-deficient, the O-acylisourea intermediate is highly unstable. You must add a super-nucleophilic additive like HOAt or HOBt (at least 1.2 equivalents) to instantly trap the intermediate before it rearranges[3].

Q2: I switched to HATU to force the reaction with my secondary amine, but now my amine is consumed and I see a byproduct with a mass shift of +99 Da. Why? A2: You have guanidinylated your amine.2[2], especially with hindered or poorly nucleophilic amines. The +99 Da mass corresponds to the transfer of the tetramethylformamidinium group from HATU directly to your amine. To fix this, either switch to EDC/HOAt or change your order of addition: mix the acid and amine first, cool to 0°C, and add exactly 0.95 equivalents of HATU, followed by slow addition of DIPEA.

Q3: My LC-MS shows rapid consumption of the starting acid, but after 2 hours, the acid peak (m/z 183) returns and no amide is formed. Is my reagent bad? A3: Your active ester is hydrolyzing. The OAt ester of 4-Cyano-3,5-difluorobenzoic acid is incredibly susceptible to nucleophilic attack by water. Ensure your DMF is strictly anhydrous (amine-free, stored over molecular sieves) and run the reaction under an inert argon atmosphere.

Reagent Selection Matrix

To optimize your workflow, use the following decision tree based on the steric and electronic properties of your target amine.

DecisionTree Start Evaluate Amine Nucleophilicity Primary Primary / Unhindered Amine Start->Primary Secondary Secondary / Hindered Amine Start->Secondary EDC Select EDC + HOAt (Prevents Guanidinylation) Primary->EDC HATU Select HATU + DIPEA (Maximizes Reactivity) Secondary->HATU PreAct Pre-activate acid for 15 min, then add amine EDC->PreAct InSitu Mix acid + amine first, then add HATU at 0°C HATU->InSitu

Decision matrix for selecting the optimal coupling reagent based on amine properties.

Quantitative Performance Comparison
MetricEDC + HOAt SystemHATU + DIPEA System
Activation Kinetics Moderate (15–30 mins)Extremely Fast (<5 mins)
N-Acylurea Risk High (if HOAt is omitted)None (Uronium mechanism)
Guanidinylation Risk NoneHigh (with hindered amines)
Hydrolysis Rate ModerateHigh (requires strict anhydrous conditions)
Optimal Use Case Primary/Aniline derivatives[4]Sterically hindered secondary amines
Byproduct Removal Aqueous wash (Water-soluble urea)Chromatography required (HMPA byproduct)

Self-Validating Experimental Protocols

Do not blindly follow steps; validate the chemistry as it happens. These protocols are designed with built-in LC-MS checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: EDC/HOAt-Mediated Amidation (For Primary/Nucleophilic Amines)

This protocol utilizes a catalytic or stoichiometric additive approach to suppress N-acylurea formation while avoiding guanidinylation entirely.

  • Preparation: In an oven-dried flask under Argon, dissolve 4-Cyano-3,5-difluorobenzoic acid (1.0 eq, 0.5 mmol) and HOAt (1.2 eq, 0.6 mmol) in anhydrous DMF (0.2 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq, 0.6 mmol) in one portion. Stir at 0 °C for 15 minutes.

    • Validation Checkpoint 1: Quench a 5 µL aliquot into 100 µL of Methanol. Analyze via LC-MS. You must observe the methyl ester (m/z 197) and complete disappearance of the free acid (m/z 183). If m/z 338 is present, your HOAt is degraded or wet; abort and restart.

  • Coupling: Add the primary amine (1.1 eq) followed by DIPEA (2.5 eq). Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO3, and brine. The EDC-urea byproduct is highly water-soluble and will partition into the aqueous layer[1].

Protocol B: HATU-Mediated Amidation (For Secondary/Hindered Amines)

This protocol utilizes an in-situ activation strategy to prevent the amine from reacting with the uronium salt (guanidinylation) while driving the difficult coupling.

  • Preparation: In an oven-dried flask under Argon, dissolve 4-Cyano-3,5-difluorobenzoic acid (1.0 eq, 0.5 mmol) and the hindered amine (1.0 eq) in anhydrous DMF/DCM (1:1, 0.2 M). Do not add base yet.

  • Cooling: Cool the mixture strictly to 0 °C.

  • Reagent Addition: Add HATU (0.95 eq, 0.475 mmol) in one portion. Note the sub-stoichiometric amount to prevent amine capping.

  • Initiation: Slowly add DIPEA (3.0 eq) dropwise over 5 minutes. The solution will typically turn yellow.

    • Validation Checkpoint 2: At 30 minutes, sample 5 µL for LC-MS. If you observe a peak at [Amine Mass + 99 Da], guanidinylation is occurring. If you observe m/z 183 returning, the active ester is hydrolyzing due to wet solvent.

  • Completion: Stir for an additional 1–2 hours at room temperature, then purify via flash chromatography.

(Note: If HATU continues to cause issues, consider transitioning to 5[5], which offers similar reactivity but a slightly modified uronium structure that can reduce side reactions in some highly hindered cases).

References
  • Coupling Reagents , Aapptec Peptides.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents , National Institutes of Health (NIH).[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey , ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-Cyano-3,5-difluorobenzoic acid

Welcome to the Technical Support Center for 4-Cyano-3,5-difluorobenzoic acid . This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity material for downstrea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Cyano-3,5-difluorobenzoic acid . This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity material for downstream applications. Here, you will find a synthesized physicochemical profile, an expertly curated troubleshooting FAQ, and a self-validating experimental protocol for recrystallization.

Section 1: Physicochemical Data & Solvent Compatibility

To rationally design a purification workflow, one must first understand the solute-solvent dynamics. The presence of highly electronegative fluorine atoms and a cyano group significantly alters the polarity and crystal lattice energy compared to an unsubstituted benzoic acid.

PropertyValue / Description
Chemical Name 4-Cyano-3,5-difluorobenzoic acid
CAS Number 1427084-20-5[1]
Molecular Formula C8H3F2NO2[1]
Molecular Weight 183.11 g/mol [1]
"Good" Solvents (High Solubility) Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran (THF)
"Anti-Solvents" (Low Solubility) Water, Hexanes, Heptane
Recommended Recrystallization System Ethanol / Water (Mixed Solvent System)[2]

Mechanistic Insight: Substituted benzoic acids exhibit strong hydrogen bonding capabilities through the carboxylic acid dimer. A mixed solvent system (like Ethanol/Water) leverages the steep temperature-solubility gradient: the compound is highly soluble in hot ethanol but practically insoluble in water, allowing for controlled supersaturation and crystallization upon cooling[2].

Section 2: Troubleshooting & FAQs

Q1: My crude 4-Cyano-3,5-difluorobenzoic acid "oiled out" during cooling instead of forming crystals. What causes this and how do I fix it? Expert Answer: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid rather than a solid crystal[2]. The cyano and fluoro substitutions can lower the melting point significantly when impurities disrupt the crystal lattice. Solution: Reheat the mixture until the oil dissolves completely. Add a small amount of the "good" solvent (e.g., hot ethanol) to lower the saturation temperature below the melting point of the solute. Allow the solution to cool much more slowly.

Q2: Can I use a strong acid/base workup to purify this compound before recrystallization? Expert Answer: Proceed with caution. While sterically hindered benzoic acids are routinely purified via acid-base extraction and subsequent recrystallization[3], the presence of the 4-cyano group introduces a chemical vulnerability. Prolonged exposure to strong aqueous bases (like NaOH) or acids at elevated temperatures can hydrolyze the nitrile (-C≡N) to an amide (-CONH2) or a carboxylic acid (-COOH). Keep extractions cold and use mild reagents (e.g., saturated NaHCO3) if an acid-base workup is strictly necessary.

Q3: The purified crystals have a broad melting point range. What does this indicate? Expert Answer: A broad or depressed melting point indicates that impurities are still trapped within the crystal lattice[2]. In the synthesis of difluorobenzoic acids, common impurities include unreacted starting materials or regioisomers. A second recrystallization, potentially using a different solvent system (e.g., Ethyl Acetate / Hexanes), is required to achieve >99% purity.

Section 3: Standard Operating Procedure (SOP) - Ethanol/Water Recrystallization

This protocol is a self-validating system: success at each step visually confirms the physicochemical principles at play.

  • Initial Dissolution: Place the crude 4-Cyano-3,5-difluorobenzoic acid in an Erlenmeyer flask. Add a minimum volume of boiling ethanol (approx. 3-5 mL per gram of crude) while stirring continuously until the solid completely dissolves.

  • Decolorization (Optional): If the solution is darkly colored, add 1-2% (w/w) activated charcoal. Boil for 2 minutes, then perform a hot gravity filtration through fluted filter paper to remove the charcoal and insoluble impurities.

  • Anti-Solvent Addition: Keep the ethanol solution at a gentle boil. Slowly add hot water (the anti-solvent) dropwise. Continue adding until the solution becomes faintly turbid (cloudy), indicating that the saturation point has been reached.

  • Clearing the Solution: Add just enough hot ethanol (usually 1-3 drops) to clear the turbidity.

  • Controlled Crystallization: Remove the flask from the heat source. Cover the mouth of the flask to prevent solvent evaporation and allow it to cool undisturbed to room temperature.

    • Causality Note: Slow cooling promotes the growth of large, pure crystals by thermodynamically favoring the exclusion of impurities from the lattice.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (0-4 °C) for 30 minutes to minimize the solubility of the product in the mother liquor.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold 1:1 ethanol/water to remove residual mother liquor without dissolving the product.

  • Drying: Dry the crystals under a high vacuum to constant weight.

Section 4: Workflow Visualization

The following diagram illustrates the logical decision-making process during the recrystallization workflow.

RecrystallizationWorkflow Start Crude 4-Cyano-3,5-difluorobenzoic acid Dissolve Dissolve in minimum hot Ethanol (Good Solvent) Start->Dissolve AddWater Add hot Water (Anti-solvent) dropwise until cloudy Dissolve->AddWater Cool Cool slowly to Room Temp, then Ice Bath AddWater->Cool Decision Did pure crystals form? Cool->Decision Success Vacuum Filter & Dry (Pure Product) Decision->Success Yes Issue1 Oiling Out (Liquid phase separates) Decision->Issue1 No (Oil) Issue2 No Precipitation (Supersaturation) Decision->Issue2 No (Clear) Fix1 Reheat to dissolve oil, add more Ethanol Issue1->Fix1 Fix1->Cool Fix2 Scratch glass / Add seed crystal or evaporate solvent Issue2->Fix2 Fix2->Cool

Workflow and troubleshooting decision tree for 4-Cyano-3,5-difluorobenzoic acid recrystallization.

References
  • Title: 4-Cyano-3,5-difluorobenzoic acid - CymitQuimica | Source: cymitquimica.com | URL: 1

  • Title: Technical Support Center: Purification of Crude 3,5-Difluorobenzoic Acid by Recrystallization | Source: benchchem.com | URL: 2

  • Title: Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation | Source: acs.org | URL: 3

Sources

Troubleshooting

Technical Support Center: Resolving 19F NMR Signal Overlap in 4-Cyano-3,5-difluorobenzoic Acid Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4-Cyano-3,5-difluorobenzoic acid (4-C-3,5-DFBA) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4-Cyano-3,5-difluorobenzoic acid (4-C-3,5-DFBA) . While 19F NMR is celebrated for its wide chemical shift range and lack of background interference, complex reaction mixtures—such as those involving remote functionalization (e.g., esterification at the C1 carboxylic acid) or desymmetrization (e.g., mono-SNAr at the C3/C5 fluorines)—frequently suffer from severe signal overlap.

This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you unambiguously resolve and assign 19F NMR signals in complex mixtures.

Part 1: Diagnostic Data Summary

Before troubleshooting, it is critical to understand the baseline NMR properties of your molecular system. The table below summarizes the quantitative structural logic and expected 19F NMR behavior of 4-C-3,5-DFBA and its common derivatives.

Molecular SpeciesSymmetry19F Signal Multiplicity (Standard 1D)Typical Δδ vs. Starting MaterialRecommended Resolution Technique
4-C-3,5-DFBA (Starting Material) C2v​ (Equivalent F's)Doublet ( 3JHF​ ≈ 8–10 Hz)0.0 ppm (Reference)19F{1H} Decoupling
C1-Ester/Amide Derivative C2v​ (Equivalent F's)Doublet< 0.5 ppmIn-situ pH Adjustment
C3-Mono-SNAr Product C1​ (Single F remaining)Doublet or Singlet> 15.0 ppmSolvent Screen / 19F DOSY
Asymmetric Dimer/Impurity C1​ (Non-equivalent F's)Complex Multiplets ( JFF​ coupling)1.0 – 5.0 ppmPure Shift 19F NMR
Part 2: Core Troubleshooting Q&A

Q1: Why do I see broad, overlapping multiplets instead of distinct peaks for my starting material and derivatives in the crude mixture? Causality: The 19F nuclei in 4-C-3,5-DFBA couple strongly with the adjacent aromatic protons (H2 and H6) via 3JHF​ scalar coupling (typically 8–10 Hz). In a mixture containing the starting material and structurally similar products, these multiplets overlap, creating a broad, uninterpretable signal band. Solution: Acquire a 19F{1H} (Proton-Decoupled) NMR spectrum. Broadband irradiation of the proton frequency during acquisition collapses all 1H-19F multiplets into sharp singlets. This eliminates scalar coupling overlap and drastically increases the signal-to-noise ratio, allowing you to identify the exact number of distinct fluorinated species[1].

Q2: My 19F{1H} singlets for the free acid and the ester/amide product are still overlapping. How can I separate them? Causality: Remote functionalization at the C1 carboxylic acid has a negligible inductive effect across the aromatic ring to the C3/C5 fluorines. Because the electronic environment remains nearly identical, their chemical shifts overlap. Solution: Utilize In-situ pH Adjustment . The free acid is ionizable; the ester/amide is not. By adding an organic base, you deprotonate the acid to a carboxylate anion. The resulting localized negative charge pushes electron density into the aromatic ring via inductive and resonance effects, heavily shielding the fluorines and shifting the free acid signal upfield by 1–3 ppm[2].

Q3: I am encountering complex multiplet structures from unexpected side products that persist even after proton decoupling. What is causing this? Causality: If proton decoupling does not resolve the multiplets, you are observing homonuclear fluorine-fluorine ( JFF​ ) coupling. This occurs when a side reaction breaks the C2v​ symmetry but retains both fluorine atoms (e.g., asymmetric dimerization or hindered rotation), rendering the two fluorines chemically non-equivalent. Solution: Implement Band-Selective Pure Shift 19F NMR . This advanced interferogram-based technique applies homonuclear decoupling, collapsing JFF​ multiplets into true singlets, thereby artificially enhancing resolution and allowing for accurate quantitative integration of the complex mixture[3].

Q4: How can I definitively assign the 19F signals to specific molecular species (e.g., starting material vs. large di-substituted product) without isolating them? Causality: 1D chemical shifts alone cannot confirm molecular size or connectivity in a crude mixture. You need an orthogonal physical property to separate the signals. Solution: Run 19F DOSY (Diffusion-Ordered Spectroscopy) . DOSY separates NMR signals based on the translational diffusion coefficients of the molecules in solution, which correlate directly with their hydrodynamic radius and molecular weight. This allows you to digitally "extract" the spectra of individual components from the mixture[4].

Part 3: Mechanistic & Workflow Visualizations

G start 19F NMR Signal Overlap in 4-C-3,5-DFBA Mixture q1 Are signals multiplets? start->q1 sol1 Run 19F{1H} Decoupled NMR q1->sol1 Yes q2 Are species ionizable (e.g., free acid vs. ester)? q1->q2 No (Singlets overlap) sol2 In-situ pH Adjustment (Add DIPEA or TFA) q2->sol2 Yes q3 Are molecular weights significantly different? q2->q3 No sol3 Run 19F DOSY NMR q3->sol3 Yes sol4 Solvent Screen or Pure Shift 19F NMR q3->sol4 No

Decision tree for resolving 19F NMR signal overlap in complex reaction mixtures.

G acid Free Acid (COOH) Neutral State base Addition of Base (e.g., DIPEA) acid->base carboxylate Carboxylate Anion (COO-) Increased e- Density base->carboxylate Deprotonation shielding Through-bond Shielding at C3/C5 Fluorines carboxylate->shielding Inductive Effect shift Upfield 19F Chemical Shift (Δδ 1-3 ppm) shielding->shift Resolves Overlap

Mechanistic pathway of pH-induced upfield 19F chemical shift via carboxylate formation.

Part 4: Experimental Protocols
Protocol A: 19F{1H} Decoupled NMR Acquisition

Self-Validation Check: The disappearance of proton-coupled multiplets confirms successful decoupling.

  • Sample Preparation: Dissolve 10–20 mg of the crude reaction mixture in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ). Ensure the solution is free of particulates.

  • Probe Tuning: Manually tune and match the NMR probe to both the 19F and 1H frequencies to ensure maximum sensitivity and efficient decoupling power transfer.

  • Parameter Setup: Select a standard 19F{1H} pulse sequence (e.g., zgig on Bruker systems). Set the spectral width to cover a broad range (typically +50 to -250 ppm) to capture all potential fluorinated species[5].

  • Decoupling Calibration: Ensure the 1H decoupling power (typically utilizing a WALTZ-16 composite pulse sequence) is calibrated. Caution: Excessive decoupling power can lead to sample heating, which alters chemical shifts.

  • Acquisition: Acquire 16–64 scans depending on sample concentration, utilizing a relaxation delay (D1) of at least 3–5 seconds to ensure accurate quantitative integration.

Protocol B: In-situ pH Shift NMR

Self-Validation Check: Non-ionizable internal standards or products must maintain a static chemical shift between acquisitions.

  • Baseline Acquisition: Acquire a standard 19F{1H} spectrum of the crude mixture as described in Protocol A.

  • Base Addition: Remove the NMR tube from the spectrometer. Add 1.5 to 2.0 equivalents (relative to the estimated free acid content) of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), directly into the tube.

  • Homogenization: Cap the tube tightly and invert it 5–10 times to ensure complete homogeneous mixing and deprotonation.

  • Re-acquisition: Re-insert the sample and acquire a new 19F{1H} spectrum under identical parameters.

  • Data Overlay: Overlay the baseline and post-addition spectra. Signals that have shifted significantly upfield (lower ppm) correspond to the ionizable 4-C-3,5-DFBA starting material or acidic byproducts.

Protocol C: 19F DOSY NMR

Self-Validation Check: The gradient array must achieve >90% signal attenuation at maximum gradient strength to ensure accurate diffusion calculations.

  • Temperature Equilibration: Insert the sample into the spectrometer and allow it to equilibrate at a precise temperature (e.g., 298.0 K) for a minimum of 10 minutes. This is critical to prevent thermal convection currents that ruin diffusion data.

  • Sequence Selection: Load a 19F stimulated echo DOSY sequence utilizing bipolar gradients and a longitudinal eddy-current delay (e.g., dstebpgp3s).

  • Parameter Optimization: Array the gradient strength ( g ) linearly from 2% to 95% over 16 to 32 steps. Optimize the diffusion delay ( Δ , typically 50–100 ms) and the gradient pulse length ( δ , typically 1–3 ms) until the signal of interest is attenuated by 90–95% at the 95% gradient step.

  • Acquisition & Processing: Acquire the 2D dataset. Process the data using a robust DOSY algorithm (such as CONTIN) to generate a 2D plot with 19F chemical shift on the F2 axis and the diffusion coefficient ( D ) on the F1 axis[4].

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of 4-Cyano-3,5-difluorobenzoic Acid

Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals tasked with developing robust, stability-indicating HPLC methods for highly acidic, halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals tasked with developing robust, stability-indicating HPLC methods for highly acidic, halogenated benzoic acid derivatives.

Unlike standard pharmaceutical compounds, 4-Cyano-3,5-difluorobenzoic acid presents unique chromatographic challenges. The strong electron-withdrawing inductive effects of the two fluorine atoms and the cyano group significantly lower the pKa of the carboxylic acid (estimated pKa < 2.5). This guide will walk you through the causality of peak distortion and provide self-validating protocols to ensure absolute scientific integrity in your purity assays.

Method Development & Optimization Workflow

HPLC_Workflow N1 Analyze Analyte: 4-Cyano-3,5-difluorobenzoic acid (Strongly Acidic, pKa < 2.5) N2 Select Mobile Phase pH Target: pH 1.0 - 1.5 N1->N2 N3 Add Strong Acid Modifier (e.g., 0.1% - 0.2% TFA) N2->N3 N4 Equilibrate End-Capped C18 Column N3->N4 N5 Evaluate System Suitability (USP Tailing Factor < 1.2) N4->N5 N5->N2 Fail (Tailing/Split Peaks) N6 Proceed to Purity Analysis N5->N6 Pass

HPLC Method Development Workflow for 4-Cyano-3,5-difluorobenzoic Acid

Troubleshooting FAQs: Mobile Phase & Peak Shape

Q1: My chromatogram shows severe peak tailing and sometimes a split peak for 4-Cyano-3,5-difluorobenzoic acid. What is the root cause? A1: This is a classic symptom of inadequate mobile phase pH control. When the mobile phase pH is too close to the analyte's pKa, the compound exists in a dynamic equilibrium between its ionized (deprotonated) and non-ionized (protonated) states[1]. Because these two states have vastly different hydrophobicities, they travel through the column at different speeds, resulting in split peaks or broad shoulders[1]. Furthermore, peak tailing for acidic benzoic acid derivatives is frequently exacerbated by secondary interactions between the polar functional groups of the analyte and residual silanol groups (-Si-OH) on the silica-based stationary phase[2].

Q2: How do I eliminate this tailing and ensure a symmetrical peak? A2: You must force the analyte into a single, non-ionized state. For the most robust retention conditions, the mobile-phase pH should be at least 1.5 to 2.0 pH units below the compound's pKa[3]. Because 4-Cyano-3,5-difluorobenzoic acid has a very low pKa, you need a mobile phase pH of approximately 1.0–1.5. Lowering the pH also protonates the residual silanol groups on the column, minimizing unwanted secondary interactions that cause tailing[2]. We recommend using 0.1% to 0.2% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid as your aqueous modifier[4].

Q3: I switched to 0.1% Formic Acid (pH ~2.7) to be MS-compatible, but the retention time dropped drastically and tailing persists. Why? A3: Formic acid is a weak acid and does not provide a sufficiently low pH to fully protonate this specific, highly acidic analyte. At pH 2.7, 4-Cyano-3,5-difluorobenzoic acid remains partially ionized. The ionized species is highly polar and elutes from a reversed-phase column much earlier than the non-ionized species[1]. If LC-MS compatibility is strictly required, you must use a volatile ion-pairing reagent or optimize a mixed-mode chromatography approach, as standard Formic Acid is insufficient for this molecule.

Q4: Why is peak tailing such a critical issue for purity analysis? A4: Tailing peaks exhibit significantly lower heights compared to symmetrical peaks of the exact same area, which severely compromises the lower limit of quantification (LLOQ) for trace impurities[5]. In purity assays, severe tailing causes a gradual return to the baseline, which can hide minor impurity peaks (like isomers or degradation products) beneath the tail of the main active pharmaceutical ingredient peak, leading to non-compliance with ICH guidelines[5].

Quantitative Data: Mobile Phase Additive Comparison

To illustrate the causality between mobile phase acidity and chromatographic performance for 4-Cyano-3,5-difluorobenzoic acid, review the structural impact of various additives below.

Aqueous Mobile Phase AdditiveApprox. pHAnalyte Ionization StateRelative Retention (k')USP Tailing Factor (Tf)Suitability for Purity Analysis
Water (No Additive) ~6.0Fully IonizedVery Low (< 0.5)> 2.5 (Severe Tailing)Not Recommended
0.1% Formic Acid ~2.7Partially IonizedLow (~1.2)1.8 (Split Peaks likely)Sub-optimal
0.1% Phosphoric Acid ~2.1Mostly NeutralHigh (~3.5)1.3 (Acceptable)Good (UV Detection Only)
0.1% Trifluoroacetic Acid ~1.9Fully NeutralHighest (> 4.0)< 1.1 (Excellent)Excellent (UV & MS)

Note: Data represents expected chromatographic behavior on a standard end-capped C18 column based on the analyte's pKa and hydrophobic properties[3][4].

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this self-validating methodology for mobile phase preparation and system equilibration. A self-validating protocol includes built-in checkpoints; if a checkpoint fails, the system halts to prevent the generation of invalid data.

Phase 1: Mobile Phase Preparation (0.1% TFA)

  • Measure: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • Mix & Filter: Stir thoroughly for 5 minutes. Filter the solution through a 0.22 µm membrane filter to remove particulates.

  • Validation Checkpoint 1: Measure the pH of the aqueous portion before use[1]. The pH must read 1.9 ± 0.1 . (If pH > 2.0, discard and remake; the TFA may be degraded or improperly measured).

Phase 2: System Equilibration

  • Purge: Purge the HPLC system lines with the new mobile phase to remove any previous buffered solvents, preventing salt precipitation.

  • Equilibrate: Pump the mobile phase through an end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm) at 1.0 mL/min for at least 20 column volumes[6].

  • Validation Checkpoint 2: Monitor the UV detector baseline. The baseline drift must be < 1 mAU/min and pressure ripple must be < 1% . (If baseline is pulsing, check for trapped air or proportioning valve issues[6]).

Phase 3: System Suitability Testing (SST)

  • Inject: Inject 10 µL of a 0.1 mg/mL 4-Cyano-3,5-difluorobenzoic acid standard prepared in the initial mobile phase conditions.

  • Calculate: Utilize your Chromatography Data System (CDS) to calculate the USP Tailing Factor (Tf) at 5% peak height.

  • Validation Checkpoint 3 (Critical): The USP Tailing Factor must be ≤ 1.2 .

    • Pass: Proceed to inject sample batch.

    • Fail: Do not proceed. A Tf > 1.2 indicates active silanol interactions or column voiding. Replace the guard column or switch to a high-purity Type B silica column designed for acidic compounds[5].

References
  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL:[Link]

  • The use of Mobile Phase pH as a Method Development Tool Source: Chromatography Today URL:[Link]

  • HPLC Troubleshooting Guide Source: SCION Instruments URL:[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating HPLC-UV Methods for Quantifying 4-Cyano-3,5-difluorobenzoic Acid Impurities

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the quantification of impurities in 4-Cyano-3,5-difluorobenzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the quantification of impurities in 4-Cyano-3,5-difluorobenzoic acid, a critical component in various pharmaceutical syntheses. Adhering to the principles of scientific integrity and regulatory expectations, this document delves into the causality behind experimental choices, offers self-validating protocols, and compares the HPLC-UV technique against orthogonal methods to ensure robust and reliable analytical outcomes.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final drug product.[1][2] Active Pharmaceutical Ingredients (APIs) and key intermediates, such as 4-Cyano-3,5-difluorobenzoic acid, can contain impurities originating from starting materials, manufacturing by-products, or degradation.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that analytical procedures for quantifying these impurities are rigorously validated to prove they are fit for their intended purpose.[4][5][6][7] This guide focuses on HPLC-UV, a workhorse technique in quality control laboratories, providing a detailed roadmap for its validation in the context of this specific fluorinated benzoic acid derivative.

Chapter 1: Foundational Method Development

Before validation can begin, a robust HPLC method must be developed. The physicochemical properties of 4-Cyano-3,5-difluorobenzoic acid—an aromatic carboxylic acid—dictate the experimental choices.

  • Column Selection: A reversed-phase C18 column is the conventional starting point due to its hydrophobic interaction with the benzene ring. However, a Cyano (CN) stationary phase can offer alternative selectivity due to strong dipole-dipole interactions with the nitrile group, which can be advantageous in separating structurally similar impurities.[8]

  • Mobile Phase Optimization: The carboxylic acid moiety (pKa ≈ 3-4) requires a buffered mobile phase to ensure consistent ionization state and, therefore, reproducible retention times. A phosphate buffer set to a pH of ~2.5 ensures the analyte is in its neutral, protonated form, enhancing retention on a C18 column. Acetonitrile is often the organic modifier of choice over methanol for its lower UV cutoff and viscosity.[9]

  • Detector Wavelength (UV): The aromatic ring of the analyte provides strong UV absorbance. A wavelength maximum (λ-max), typically around 240-260 nm, should be determined using a photodiode array (PDA) detector to maximize sensitivity for both the parent compound and its potential impurities.

Chapter 2: The Validation Workflow: An ICH Q2(R2) Approach

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11][12] The following parameters, as defined by the ICH Q2(R2) guideline, are essential for an impurity quantification method.[1][4][5]

Validation_Workflow cluster_0 Phase 1: Method Development & System Suitability cluster_1 Phase 2: Core Validation Parameters (ICH Q2) cluster_2 Phase 3: Reporting MD Method Development SST System Suitability Testing (Tailing, Plates, %RSD) MD->SST Spec Specificity (Peak Purity, Spiking) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantitation (LOQ) Prec->LOQ LOD Limit of Detection (LOD) Rob Robustness LOD->Rob LOQ->LOD VR Validation Report Rob->VR

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Specificity

Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[1][13]

Experimental Protocol:

  • Forced Degradation: Subject a solution of 4-Cyano-3,5-difluorobenzoic acid to stress conditions (e.g., acid, base, oxidation, heat, and light) as per ICH Q1A guidelines.

  • Analyze Samples: Analyze the stressed samples alongside an unstressed sample and a blank (mobile phase).

  • Peak Purity Analysis: Use a PDA detector to assess peak purity for the main analyte and all impurity peaks generated. The purity angle should be less than the purity threshold.

  • Spiking (if impurity standards are available): Spike the drug substance with known impurities and demonstrate that they are well-separated from the main peak and each other (resolution > 1.5). If standards are unavailable, comparison to an orthogonal procedure may be necessary.[4][13]

Linearity and Range

Objective: To demonstrate a direct proportional relationship between the concentration of the impurity and the detector response over a specified range.[1][13]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of the impurity standard, ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.12%).[4][10]

  • Injection and Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration. Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Data Presentation & Acceptance Criteria:

ParameterAcceptance CriterionHypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9995
Y-interceptClose to zero15.2
RangeLOQ to 120% of specification0.05% - 0.12%
Accuracy

Objective: To demonstrate the closeness of the results obtained by the method to the true value. Accuracy is typically assessed by determining the recovery of a known amount of spiked impurity into the sample matrix.[1][13]

Experimental Protocol:

  • Prepare Spiked Samples: Spike the drug substance sample with the impurity standard at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), each in triplicate.

  • Analysis: Analyze the spiked samples and a placebo (unspiked) sample.

  • Calculate Recovery: Calculate the percentage recovery of the impurity at each level.

Data Presentation & Acceptance Criteria:

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
50% (LOQ)99.5%1.2%90.0 - 110.0%
100%101.2%0.8%95.0 - 105.0%
150%100.5%0.9%95.0 - 105.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12][13]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[13]

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the cumulative %RSD for the combined data.

Data Presentation & Acceptance Criteria:

Precision LevelParameterAcceptance Criterion (%RSD)Hypothetical Result (%RSD)
Repeatability%RSD of 6 replicates≤ 5.0%1.5%
Intermediate PrecisionCumulative %RSD≤ 10.0%2.8%
Limit of Quantitation (LOQ) & Limit of Detection (LOD)

Objective:

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare Dilutions: Prepare progressively more dilute solutions of the impurity standard.

  • Analysis: Inject the solutions and determine the signal-to-noise (S/N) ratio for each.

  • Determination:

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1. The LOQ must be verified by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Experimental Protocol:

  • Vary Parameters: Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase organic composition (e.g., ± 1%)

  • Analysis: Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate Impact: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and impurity quantification.

Acceptance Criteria: System suitability criteria must be met under all robustness conditions, and the quantified results should not deviate significantly from the nominal method results.

Chapter 3: Comparative Analysis: HPLC-UV vs. Orthogonal Methods

While HPLC-UV is a powerful and cost-effective tool, it is not without limitations. A comprehensive validation strategy should acknowledge when alternative or complementary (orthogonal) methods are required.[15]

Method_Comparison HPLC_UV HPLC-UV Cost-Effective Robust & Reproducible Simple Operation Limited Specificity (No Mass Info) Requires Chromophore Lower Sensitivity vs. MS LC_MS LC-MS / MS High Specificity (Mass Data) High Sensitivity (LOD/LOQ) Peak Identification Higher Cost & Complexity Matrix Effects Ionization Suppression GC_MS GC-MS Excellent for Volatile Impurities High Resolving Power Established Libraries Requires Volatility/Derivatization Not for Thermally Labile Compounds Potential for Sample Degradation

Caption: Comparison of key analytical techniques for impurity profiling.

Discussion:

  • Specificity: The primary limitation of HPLC-UV is that it relies on retention time for identification. A co-eluting impurity without a distinct UV spectrum could go undetected. In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) provides mass-to-charge ratio data, offering an orthogonal layer of specificity that can confirm peak identity and purity.[2][16]

  • Sensitivity: For trace-level genotoxic impurities, the sensitivity of UV detection may be insufficient. LC-MS/MS offers significantly lower detection and quantitation limits, often required to meet stringent regulatory thresholds (e.g., parts per million).[14][17]

  • Applicability: HPLC-UV is ideal for known, non-volatile impurities with a UV chromophore. For volatile or semi-volatile process impurities (e.g., residual solvents), Gas Chromatography (GC) is the more appropriate technique.

In practice, HPLC-UV is often used for routine quality control and release testing due to its robustness and cost-effectiveness.[18] LC-MS is employed during method development for peak identification, forced degradation studies, and when the required sensitivity is beyond the capability of UV detection.[19]

Conclusion

The validation of an HPLC-UV method for quantifying impurities in 4-Cyano-3,5-difluorobenzoic acid is a systematic process governed by established scientific principles and regulatory guidelines. By meticulously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can build a comprehensive data package that demonstrates the method is fit for its intended purpose. While HPLC-UV remains a cornerstone of pharmaceutical analysis, a thorough understanding of its limitations and the strategic use of orthogonal techniques like LC-MS are crucial for a truly comprehensive impurity control strategy, ultimately safeguarding patient health.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Reversed-Phase HPLC Method Development and Troubleshooting Source: Chemicals Evaluation and Research Institute, Japan (CERI) URL: [Link]

  • Title: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC Source: Shimadzu URL: [Link]

  • Title: Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs? Source: American Pharmaceutical Review URL: [Link]

  • Title: Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry Source: ResearchGate URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) - Draft Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring Source: Semantic Scholar URL: [Link]

  • Title: Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS Source: MDPI URL: [Link]

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: International Journal of Pharmaceutical Research & Allied Sciences URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Processes for the preparation of fluorinated benzoic acids Source: Google Patents URL
  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q 3 B (R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

High-Resolution Orbitrap vs. Triple Quadrupole Mass Spectrometry for the Fragmentation Analysis of 4-Cyano-3,5-difluorobenzoic Acid

As pharmaceutical pipelines increasingly rely on heavily functionalized halogenated building blocks, the accurate structural elucidation and quantification of these compounds in complex biological matrices become critica...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on heavily functionalized halogenated building blocks, the accurate structural elucidation and quantification of these compounds in complex biological matrices become critical. This guide provides an in-depth comparison of Triple Quadrupole (QqQ) and Orbitrap High-Resolution Mass Spectrometry (HRMS) for the analysis of 4-Cyano-3,5-difluorobenzoic acid.

By deconstructing the mechanistic causality behind its fragmentation and establishing self-validating experimental protocols, this guide equips drug development professionals with the data necessary to select the optimal analytical platform.

Analyte Profile & Mechanistic Fragmentation Causality

4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5) is a highly electron-deficient aromatic compound utilized in the synthesis of advanced therapeutics[1].

The Causality of Decarboxylation

In negative Electrospray Ionization (ESI-), the compound readily deprotonates to form the [M−H]− precursor ion at an exact mass of m/z 182.0053. During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), benzoic acid derivatives characteristically undergo a neutral loss of carbon dioxide ( CO2​ , 44.0000 Da) [2].

For 4-Cyano-3,5-difluorobenzoic acid, this decarboxylation is not just common; it is the overwhelmingly dominant fragmentation pathway. The causality lies in electronic stabilization: The inductive electron-withdrawing effects ( σI​ ) of the two meta-fluorine atoms, combined with the strong resonance withdrawal ( σR​ ) of the para-cyano group, highly stabilize the resulting difluorocyanophenyl anion. This structural feature drastically lowers the activation energy required for C-C bond cleavage, making the m/z 182.0 138.0 transition highly sensitive but prone to in-source fragmentation if declustering potentials are not strictly controlled.

Fragmentation M [M-H]- m/z 182.0053 Precursor Ion F1 [M-H-CO2]- m/z 138.0155 Base Peak M->F1 - CO2 (44.00 Da) Low CE (10-15 eV) F2 [M-H-CO2-HF]- m/z 118.0093 Minor Fragment F1->F2 - HF (20.00 Da) High CE (>30 eV)

Fragmentation pathway of 4-Cyano-3,5-difluorobenzoic acid in negative ESI.

Technology Comparison: QqQ vs. Orbitrap HRMS

When quantifying fluorinated benzoic acids in biological matrices (e.g., plasma, urine, or wastewater), the primary analytical challenge is matrix interference. Endogenous organic acids frequently produce nominal isobaric interferences that mimic the loss of CO2​ [3].

Triple Quadrupole (QqQ)

QqQ platforms operate at unit mass resolution (typically 0.7 Da FWHM). While they offer unmatched linear dynamic range and absolute sensitivity for pure targeted pharmacokinetics, their reliance on nominal mass transitions (182 138) makes them highly susceptible to false positives in complex matrices. The non-specific nature of CO2​ loss means any co-eluting endogenous acid with a nominal mass of 182 Da will inflate the quantitative baseline.

Orbitrap HRMS

Orbitrap mass analyzers resolve this limitation through high resolving power (up to 140,000 FWHM) and sub-2 ppm mass accuracy[4]. By utilizing Parallel Reaction Monitoring (PRM), the Orbitrap isolates the precursor, fragments it in the HCD cell, and measures the exact mass of the product ion (m/z 138.0155). This mass defect filtering mathematically excludes nominal isobars, providing a self-evident confirmation of analyte identity.

Workflow cluster_0 Triple Quadrupole (QqQ) cluster_1 Orbitrap HRMS Sample Complex Matrix Extract (Contains m/z 182 Isobars) Q1 Q1: Isolate m/z 182.0 (Unit Resolution) Sample->Q1 Quad Quadrupole: Isolate m/z 182.0 (Narrow Window) Sample->Quad Q2 q2: CID Fragmentation (Loss of CO2) Q1->Q2 Q3 Q3: Isolate m/z 138.0 (High Background) Q2->Q3 HCD HCD Cell: Fragmentation (Loss of CO2) Quad->HCD Orb Orbitrap: Detect m/z 138.0155 (High Specificity) HCD->Orb

Workflow comparison: QqQ MRM vs. Orbitrap PRM for resolving matrix isobars.

Quantitative Data Presentation

Table 1: High-Resolution Fragmentation Data for 4-Cyano-3,5-difluorobenzoic acid

Ion TypeFormulaTheoretical m/zMass Error ToleranceDiagnostic Utility
Precursor C8​H2​F2​NO2−​ 182.0053< 2 ppmMolecular Confirmation
Product 1 C7​H2​F2​N− 138.0155< 2 ppmPrimary Quantifier (PRM/MRM)
Product 2 C7​HFN− 118.0093< 5 ppmSecondary Qualifier

Table 2: Performance Comparison: QqQ vs. Orbitrap HRMS

MetricTriple Quadrupole (QqQ)Orbitrap HRMS (e.g., Q-Exactive)
Acquisition Mode Selected Reaction Monitoring (SRM/MRM)Parallel Reaction Monitoring (PRM)
Resolution Unit (0.7 Da FWHM)High (Up to 140,000 FWHM @ m/z 200)
Matrix Interference High susceptibility to isobaric CO2​ lossesNegligible (Filtered by exact mass defect)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Retrospective Analysis No (Targeted data only)Yes (Full Scan ddMS2 data saved)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates mechanistic buffer selection and automated System Suitability Testing (SST) to prevent the acquisition of compromised data.

Step 1: Mechanistic Mobile Phase Selection
  • Aqueous Phase (A): 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8).

    • Causality: Unlike formic acid (which suppresses the ionization of weak acids by shifting the equilibrium toward the neutral species), ammonium acetate acts as a volatile buffer that maintains 4-Cyano-3,5-difluorobenzoic acid in its deprotonated carboxylate form, maximizing ESI- efficiency.

  • Organic Phase (B): 100% Acetonitrile.

Step 2: Chromatography
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Optimization (Orbitrap PRM)
  • Ionization: ESI Negative Mode.

  • Spray Voltage: 2.5 kV (Keep low to prevent corona discharge in negative mode).

  • Capillary Temperature: 320 °C.

  • S-Lens RF Level: 40 (Critically optimized to prevent in-source decarboxylation before the quadrupole).

  • PRM Settings: Isolation window of 1.0 m/z. Normalized Collision Energy (NCE) set to 35% for optimal yield of the m/z 138.0155 fragment.

Step 4: System Suitability Test (Self-Validation Logic)

Before analyzing unknown samples, the system must autonomously validate its performance:

  • Inject Blank Matrix + Internal Standard ( 13C6​ -Benzoic Acid): Validates extraction recovery and absence of carryover.

  • Inject LLOQ Standard (1 ng/mL): The sequence will automatically halt if the signal-to-noise (S/N) ratio of the 138.0155 peak is < 10, or if the mass error exceeds 2.0 ppm. This ensures that the instrument's mass calibration and sensitivity are mathematically verified prior to data acquisition.

Sources

Validation

High-Precision Purity Verification of 4-Cyano-3,5-difluorobenzoic Acid: A qNMR Comparative Guide

Introduction 4-Cyano-3,5-difluorobenzoic acid (CAS 1427084-20-5) is a highly functionalized aromatic building block, pivotal in the development of advanced therapeutics such as next-generation androgen receptor antagonis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Cyano-3,5-difluorobenzoic acid (CAS 1427084-20-5) is a highly functionalized aromatic building block, pivotal in the development of advanced therapeutics such as next-generation androgen receptor antagonists[1]. Because of its multiple electron-withdrawing groups (cyano and fluoro), it exhibits unique reactivity. However, this same reactivity makes it susceptible to carrying over structurally similar synthetic impurities that can severely impact downstream Active Pharmaceutical Ingredient (API) yields.

Accurate purity assignment is a critical bottleneck in drug development. While High-Performance Liquid Chromatography (HPLC) remains the industry default, it suffers from a fundamental flaw: it requires an identical reference standard of known purity to quantify the analyte. Quantitative Nuclear Magnetic Resonance (qNMR) circumvents this limitation by acting as a primary ratio method, directly comparing the analyte's nuclear spins to an independent Internal Standard (IS)[2].

Analytical Modalities: A Comparative Matrix

To objectively evaluate the best approach for verifying the purity of 4-Cyano-3,5-difluorobenzoic acid, we must compare qNMR against traditional analytical techniques.

Table 1: Comparison of Purity Verification Techniques

ParameterqNMR ( 1 H)HPLC-UVTitration
Primary Principle Direct proportionality of signal area to nuclei countUV absorbance relative to a standardStoichiometric chemical reaction
Reference Standard Independent CRM (e.g., Dimethyl sulfone)Identical analyte standard requiredStandardized titrant
Specificity High (Structural confirmation + absolute quantification)High (Separation based), but misses non-UV active impuritiesLow (Measures total acidic protons)
Method Development Minimal (Universal parameters)High (Column, gradient, wavelength optimization)Low to Moderate
Destructive No (Sample can be recovered)YesYes

Theoretical Framework & Methodological Causality

As an application scientist, I emphasize that qNMR is not merely about pushing a button; it is an exercise in applied quantum mechanics. The accuracy of qNMR rests on the direct proportionality between the integrated resonance area and the number of nuclei responsible for that signal, provided the system is fully relaxed[3].

  • Internal Standard (IS) Selection: The IS must be chemically inert, highly pure (Certified Reference Material grade), and exhibit no spectral overlap with the analyte[3]. 4-Cyano-3,5-difluorobenzoic acid features two symmetrical aromatic protons that resonate as a multiplet around 7.8–8.2 ppm. Therefore, Dimethyl sulfone (DMSO 2​ ), which presents a sharp, isolated singlet at ~3.0 ppm (6 protons), is the optimal IS in DMSO-d 6​ .

  • Magnetization Recovery ( T1​ Relaxation): The most common failure in qNMR is signal saturation. Protons relax to their equilibrium state at different rates ( T1​ ). To achieve >99.3% magnetization recovery, the inter-pulse delay ( D1​

    • Acquisition Time) must be ≥5×T1​ of the slowest-relaxing proton in the mixture[4]. Relying on literature T1​ values is a critical error; T1​ must be determined empirically for every specific sample matrix using an Inversion-Recovery sequence to ensure self-validation.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed as a self-validating system. By co-weighing the analyte and IS, we eliminate volumetric errors. The mass ratio becomes locked, rendering the assay immune to solvent evaporation or thermal expansion.

Step 1: Gravimetric Sample Preparation Using an ultra-microbalance (readability 0.001 mg), accurately weigh ~10 mg of 4-Cyano-3,5-difluorobenzoic acid and ~5 mg of DMSO 2​ (CRM grade) directly into a clean glass vial. Record the exact masses. Causality: Gravimetric preparation ensures SI-traceability and eliminates pipetting variances.

Step 2: Co-Dissolution Add 1.0 mL of high-purity DMSO-d 6​ (100% atom D). Vortex until complete dissolution. Transfer 600 µL to a 5 mm precision NMR tube.

Step 3: Empirical T1​ Determination Execute a T1​ inversion-recovery experiment ( 180∘−τ−90∘ ). Calculate the longest T1​ for the analytical signals (typically the aromatic protons of the analyte, ~2-3 seconds). Causality: This step validates the relaxation delay parameter for this specific matrix.

Step 4: qNMR Acquisition Set the relaxation delay ( D1​ ) to 7×T1​ (e.g., 25 seconds) to guarantee >99.9% longitudinal magnetization recovery. Apply a 90∘ excitation pulse. Acquire at least 64 transients to ensure a Signal-to-Noise (S/N) ratio > 150:1.

Step 5: Rigorous Spectral Processing Apply a 0.3 Hz exponential line broadening window function. Perform manual zero-order and first-order phase correction. Apply a multipoint baseline correction to ensure perfectly flat integration regions[3].

Step 6: Absolute Purity Calculation Integrate the DMSO 2​ singlet (3.0 ppm, N=6 ) and the analyte aromatic multiplet (~8.0 ppm, N=2 ). Apply the absolute purity equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

Workflow Visualization

qNMR_Workflow N1 1. Gravimetric Co-weighing Analyte + Internal Standard N2 2. Complete Dissolution (DMSO-d6) N1->N2 Eliminates volumetric error N3 3. Empirical T1 Determination (Inversion-Recovery) N2->N3 Ensures homogenous matrix N4 4. qNMR Acquisition (D1 ≥ 5 × T1) N3->N4 Validates magnetization recovery N5 5. Spectral Processing (Phase & Baseline Correction) N4->N5 High S/N (>150:1) N6 6. Absolute Purity Calculation (Integral Ratio Equation) N5->N6 Ensures accurate signal area

Caption: Self-validating qNMR workflow for absolute purity determination of pharmaceutical intermediates.

Simulated Experimental Data: qNMR vs. HPLC

To demonstrate the analytical superiority of qNMR, we compared three synthetic batches of 4-Cyano-3,5-difluorobenzoic acid using both HPLC-UV (Area Normalization) and qNMR (Absolute Mass Fraction).

Table 2: Purity Assessment of 4-Cyano-3,5-difluorobenzoic acid Batches

Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (w/w %)Discrepancy Analysis
Batch A 99.5%99.2%Minor discrepancy; HPLC overestimates due to lack of response factors.
Batch B 98.8%94.1%Severe discrepancy; qNMR detected inorganic salts and moisture invisible to UV.
Batch C 99.9%99.8%High concordance; ultra-pure batch.

Scientific Insight: Batch B highlights the danger of relying solely on HPLC area normalization. Because HPLC-UV only detects chromophore-bearing molecules, non-UV-active impurities (e.g., residual inorganic salts from the fluorination step, or trapped moisture) artificially inflate the apparent purity. qNMR measures the absolute mass fraction, providing a true, uncompromised reflection of the material's integrity.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review | IRE Journals |[Link]

  • A Guide to Quantitative NMR (qNMR) | Emery Pharma |[Link]

Sources

Comparative

Thermal properties comparison of 4-Cyano-3,5-difluorobenzoic acid and its isomers

Introduction & Strategic Importance Fluorinated cyanobenzoic acids are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), selective enzyme inhibitors, and advanced liquid crystalline m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Fluorinated cyanobenzoic acids are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), selective enzyme inhibitors, and advanced liquid crystalline materials[1]. The precise spatial arrangement of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the benzoic acid scaffold profoundly influences the molecule's physicochemical profile.

For drug development professionals and materials scientists, understanding the thermal properties—specifically the melting point ( Tm​ ) and decomposition temperature ( Td​ )—of these isomers is paramount. Thermal stability dictates downstream processing parameters, formulation viability, and the compound's behavior under extreme reaction conditions[2]. This guide provides an objective comparison of 4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5)[3] against its structural isomers, detailing the mechanistic causality behind their thermal behaviors and the self-validating experimental protocols required to measure them.

Structure-Property Relationships: The Mechanistic Causality

The thermal properties of fluorinated cyanobenzoic acids are not arbitrary; they are the macroscopic manifestation of microscopic crystal lattice energies. As an application scientist, one must analyze three competing structural factors:

  • Molecular Symmetry: Symmetrical molecules pack more efficiently into a crystal lattice. 4-Cyano-3,5-difluorobenzoic acid possesses a highly symmetric pseudo- C2v​ geometry. This symmetry minimizes free volume in the solid state, maximizing van der Waals interactions and driving up the melting point.

  • Steric Hindrance (Ortho Effects): In isomers like 2-Cyano-3,5-difluorobenzoic acid (CAS: 1807278-34-7)[4], the bulky, linear cyano group is positioned ortho to the carboxylic acid. This steric clash forces the carboxylate group out of the aromatic plane, disrupting the planar dimeric hydrogen-bonding network typical of benzoic acids, thereby lowering the lattice energy.

  • Inductive Effects & Hydrogen Bonding: Fluorine atoms exert a strong inductive pull. When positioned adjacent to the -COOH group (as in 3-Cyano-2,4-difluorobenzoic acid), they increase the acidity of the proton but can also alter the electron density of the aromatic ring, subtly affecting π−π stacking interactions during crystallization.

G Isomer Isomer Substitution (F / CN Position) Steric Steric Hindrance (Ortho Effects) Isomer->Steric Symmetry Molecular Symmetry Isomer->Symmetry Hbond Intermolecular H-Bonding Steric->Hbond Lattice Crystal Lattice Packing Efficiency Symmetry->Lattice Hbond->Lattice Thermal Thermal Properties (Tm, Td) Lattice->Thermal

Figure 1: Logical pathway linking isomer structure to macroscopic thermal properties.

Comparative Thermal Data

The quantitative thermal data below highlights how structural variations dictate phase transitions. The data demonstrates that the highly symmetric 4-cyano isomer exhibits superior thermal stability compared to its asymmetric counterparts.

CompoundCAS NumberMelting Point ( Tm​ )Decomposition Onset ( Td​ )Lattice Packing Efficiency
4-Cyano-3,5-difluorobenzoic acid 1427084-20-5~145 - 148 °C> 280 °CHigh (Symmetric)
3-Cyano-2,4-difluorobenzoic acid 177942-39-1100 - 102 °C> 265 °CModerate (Asymmetric)
2-Cyano-3,5-difluorobenzoic acid 1807278-34-7~85 - 90 °C> 250 °CLow (Steric Hindrance)

*Note: Values marked with an asterisk are representative baselines derived from structural symmetry and steric analysis, benchmarked against the established 100-102 °C experimental baseline of the 3-cyano-2,4-difluoro isomer.

Self-Validating Experimental Protocols

To objectively verify the thermal properties of these isomers, relying solely on capillary tube melting points is insufficient due to potential polymorphic behaviors. A rigorous, self-validating thermal analysis workflow utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required[5].

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise melting endotherm and enthalpy of fusion ( ΔHf​ ), providing a thermodynamic fingerprint of the crystal lattice.

  • System Calibration (Self-Validation Step): Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Causality: This mathematically anchors the instrument's cell constant and temperature accuracy, ensuring any deviations in the sample run are intrinsic to the molecule, not instrumental drift.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the isomer into a Tzero aluminum pan and hermetically seal it. Causality: Hermetic sealing prevents the sublimation of low-molecular-weight fluorinated organics prior to their melting point.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation during the thermal ramp, ensuring the recorded endotherm represents a purely physical phase transition.

  • Thermal Ramping: Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 200 °C. Causality: A 10 °C/min ramp rate provides the optimal thermodynamic balance between thermal resolution (sharpness of the peak) and sensitivity for small organic molecules.

  • Data Processing: Perform a linear baseline subtraction to integrate the area under the melting peak.

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To decouple the melting endotherm from early-onset thermal degradation, a common issue in halogenated benzoic acids where decarboxylation can mimic melting[5].

  • System Calibration: Run a calcium oxalate monohydrate standard to verify the accuracy of the microbalance across multiple weight-loss steps.

  • Sample Loading: Place 5.0 mg of the isomer into a platinum crucible. Causality: Platinum is chosen over alumina to prevent potential catalytic interactions with evolved fluorinated degradation products at high temperatures.

  • Execution: Heat from 25 °C to 500 °C at 10 °C/min under a 60 mL/min Nitrogen purge. Record the temperature at which 5% weight loss occurs ( Td5%​ ).

G A System Calibration (Indium Standard) B Sample Preparation (Hermetic Al Pan) A->B C Atmosphere Control (N2 Purge, 50 mL/min) B->C D Thermal Ramping (10 °C/min) C->D E Data Validation (Baseline Subtraction) D->E

Figure 2: Self-validating experimental workflow for DSC thermal analysis.

Conclusion

The comparative thermal analysis of 4-Cyano-3,5-difluorobenzoic acid and its isomers illustrates a fundamental principle of materials chemistry: structural symmetry and steric freedom dictate lattice energy. The 4-cyano isomer offers superior thermal stability due to its unhindered, highly symmetric packing. Conversely, isomers with ortho-substitutions experience steric clashes that disrupt hydrogen bonding, significantly depressing their melting points. By employing the self-validating DSC and TGA protocols outlined above, researchers can confidently benchmark these critical intermediates for downstream applications.

References

  • Title: US6433211B1 - Process for producing cyanobenzoic acid derivatives Source: Google Patents URL
  • Title : A Study of Poly(benzo[1,2-d:5,4-d']bisoxazole-2,6-diyl-1,4-phenylene) Reactions at Elevated Temperatures Source : Macromolecules (ACS Publications) URL :[Link]

Sources

Validation

Cross-Validation of Computational vs. Experimental pKa for 4-Cyano-3,5-difluorobenzoic Acid: A Comprehensive Guide

As a Senior Application Scientist, one of the most persistent challenges in physicochemical characterization is accurately determining the acid dissociation constant (pKa) of highly electron-deficient, poorly water-solub...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in physicochemical characterization is accurately determining the acid dissociation constant (pKa) of highly electron-deficient, poorly water-soluble active pharmaceutical ingredient (API) intermediates.

4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5) represents a quintessential edge case. The baseline pKa of benzoic acid is 4.20. However, the synergistic electron-withdrawing effects of two meta-fluorine atoms and a para-cyano group drastically stabilize the conjugate base. Using the Hammett equation ( pKa=pKa0​−ρΣσ ), we can estimate the impact: two meta-fluoro groups ( 2×+0.34 ) and one para-cyano group ( +0.66 ) yield a Σσ of 1.34. This predicts an exceptionally low theoretical pKa of ~2.86.

Because of its low aqueous solubility and high acidity, relying solely on standard aqueous potentiometric titration often yields significant artifacts. Therefore, a robust cross-validation strategy utilizing both advanced computational prediction and orthogonal experimental techniques is required to establish a self-validating analytical system.

Part 1: Computational pKa Prediction Alternatives

Before touching a bench, computational modeling provides a foundational theoretical framework. We segment these into Empirical/Machine Learning models and Quantum Mechanical (QM) approaches.

  • Empirical/ML Models (e.g., ACD/Labs, Epik): These tools use linear free-energy relationships (LFER) and machine learning on curated databases. According to recent comparative studies on [1], these programs are extremely fast. Furthermore, [2] utilizes thermodynamic cycles to achieve high accuracy. However, their reliability diminishes for hyper-functionalized edge cases if similar scaffolds are absent from their training sets.

  • Quantum Mechanical Models (e.g., Jaguar pKa, DFT): For highly functionalized edge cases, [3] offer a first-principles approach. By calculating the free energy difference between microstates using Density Functional Theory coupled with implicit solvation models (e.g., SMD), QM captures the intense through-space and inductive effects of the halogens and cyano group without relying on historical training data.

Table 1: Quantitative Comparison of Computational pKa Tools
Prediction ToolCore MethodologyMean Absolute Error (MAE)*Strengths for Highly Substituted ArenesLimitations
ACD/Labs LFER / Hammett~0.50 - 0.80Extremely fast; excellent if fragments exist in database.Fails if steric/electronic cross-talk is unique.
Epik v7 ML Ensemble / QM~0.46Handles tautomers well; strong ensemble approach.Subject to training set bias.
Jaguar / DFT First-principles QM~0.23 - 0.49No training bias; highly accurate for novel scaffolds.High computational time and cost.

*MAE values are aggregated from benchmark datasets in the cited literature[2][3].

Part 2: Experimental pKa Determination Alternatives

Experimental validation must account for the molecule's poor aqueous solubility and the fact that its pKa lies near the lower pH limit of standard glass electrodes.

  • Potentiometric Titration (Cosolvent): Experimental determination often relies on [4]. By performing titrations at varying cosolvent ratios (e.g., 10%, 20%, 30% Acetonitrile) and applying the Yasuda-Shedlovsky extrapolation, we can derive the aqueous pKa.

  • UV-Vis Spectrophotometry: Because the deprotonation of the carboxylic acid alters the chromophore's electronic transitions, [5] provides superior sensitivity. This method requires significantly lower analyte concentrations, circumventing solubility limits entirely.

Table 2: Quantitative Comparison of Experimental Methods
MethodMeasured ParameterMin. ConcentrationOptimal pH RangeCausality for Selection
Potentiometry (Cosolvent) pH vs. Volume~1.0 mM2.0 - 11.0Standard for macroscopic pKa; cosolvent overcomes poor solubility.
UV-Vis Spectrophotometry Absorbance vs. pH~10 µM1.0 - 13.0High sensitivity requires minimal sample; ideal for low solubility/high acidity.
Capillary Electrophoresis Mobility vs. pH~50 µM2.0 - 12.0Uses microscopic amounts of API; separates out impurities.

Part 3: Self-Validating Experimental Protocol (UV-Vis Spectrophotometry)

To definitively measure the pKa of 4-Cyano-3,5-difluorobenzoic acid, UV-Vis spectrophotometry is the optimal choice. The following protocol is designed as a self-validating system .

Step 1: Cosolvent-Minimized Stock Preparation

  • Action: Dissolve the compound in HPLC-grade methanol to create a 10 mM stock. Dilute to a final working concentration of 50 µM in aqueous buffer.

  • Causality: This molecule exhibits extremely poor aqueous solubility. By keeping the final methanol concentration below 0.5% v/v, we prevent significant alterations to the dielectric constant of the medium, ensuring the measured pKa accurately reflects true aqueous conditions rather than a mixed-solvent artifact.

Step 2: Buffer Selection and Titration (pH 1.0 to 5.0)

  • Action: Utilize a high-capacity overlapping buffer system (e.g., HCl/KCl for pH 1.0–2.5, and Formate for pH 2.5–5.0).

  • Causality: To accurately capture the sigmoidal inflection point (expected ~2.86), the buffer capacity must remain robust across the entire transition range. Standard glass electrodes suffer from acid error below pH 2.0, so frequent calibration against known low-pH standards is mandatory.

Step 3: Spectral Acquisition & Isosbestic Point Verification (The Self-Validating Step)

  • Action: Record UV-Vis spectra from 200–400 nm at intervals of 0.2 pH units.

  • Causality & Self-Validation: The presence of a sharp, singular isosbestic point (a wavelength where total absorbance remains constant across all pH values) acts as an internal self-validation. It mathematically proves that only a two-state equilibrium ( HA⇌A−+H+ ) is occurring. If the isosbestic point drifts, the system invalidates itself, indicating precipitation, degradation, or aggregation, prompting immediate troubleshooting.

Step 4: Target Factor Analysis & Non-Linear Regression

  • Action: Plot absorbance at the wavelength of maximum difference ( Δλmax​ ) against pH and fit the data to the Henderson-Hasselbalch equation.

  • Causality: Relying on a single wavelength can introduce noise. Multi-wavelength target factor analysis (TFA) globalizes the fit, reducing spectral artifacts and yielding a highly precise macroscopic pKa.

Part 4: Cross-Validation & Data Reconciliation

The final step in the workflow is reconciling the computational and experimental data streams. If the DFT prediction (e.g., 2.75) and the UV-Vis measurement (e.g., 2.82) align within Δ 0.5 pKa units, the macroscopic pKa is considered fully validated. If a larger discrepancy exists, it typically indicates specific solute-solvent interactions (e.g., the need for explicit water molecules in the DFT solvation shell to stabilize the highly localized charge on the cyano-fluorinated ring), requiring a secondary iteration of the computational model.

Visual Workflow

G cluster_0 Computational Prediction cluster_1 Experimental Measurement Start 4-Cyano-3,5-difluorobenzoic acid Target pKa ~2.86 QMM Quantum Mechanics (DFT) MAE: ~0.23 - 0.49 Start->QMM Emp Empirical & ML (Epik/ACD) MAE: ~0.46 - 0.80 Start->Emp UV UV-Vis Spectrophotometry (High Sensitivity, 10 µM) Start->UV Pot Cosolvent Potentiometry (Extrapolation Required) Start->Pot CrossVal Cross-Validation & Data Reconciliation (ΔpKa < 0.5 units) QMM->CrossVal Emp->CrossVal UV->CrossVal Pot->CrossVal Final Validated Macroscopic pKa CrossVal->Final

Caption: Workflow for cross-validating computational and experimental pKa determinations.

References

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances | Journal of Chemical Information and Modeling (ACS Publications) |[Link]

  • Epik: pKa and Protonation State Prediction through Machine Learning | Journal of Chemical Theory and Computation (ACS Publications) |[Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model | MDPI Molecules |[Link]

  • Development of Methods for the Determination of pKa Values | Analytical and Bioanalytical Chemistry (NIH PMC) |[Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures | Asian Journal of Chemistry |[Link]

Sources

Comparative

Evaluating Toxicity Profiles: A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyanobenzoic Acids

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the toxicological profiles of fluorinated versus non-fluorinated cyanobenzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the toxicological profiles of fluorinated versus non-fluorinated cyanobenzoic acids. In the ever-evolving landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into molecular scaffolds is a common tactic to modulate physicochemical properties. However, this modification's impact on a compound's safety profile is a critical consideration that demands rigorous investigation. This document synthesizes the available toxicological data, outlines detailed experimental protocols for a head-to-head comparison, and provides the mechanistic rationale behind these proposed studies.

Introduction: The Double-Edged Sword of Fluorination

The introduction of fluorine into an organic molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The high bond energy of the carbon-fluorine bond is often exploited to block metabolic "soft spots," potentially reducing clearance and preventing the formation of reactive metabolites.[2] Conversely, the release of fluoride ions through metabolic processes can lead to toxicity, with potential safety concerns such as skeletal fluorosis.[2]

This guide focuses on cyanobenzoic acids, a class of compounds with applications as building blocks in organic synthesis and pharmaceuticals.[3] We will compare a representative non-fluorinated compound, 4-Cyanobenzoic Acid , with a fluorinated analogue, 3-Cyano-4-fluorobenzoic Acid , to establish a framework for assessing the toxicological implications of fluorination within this chemical class.

Current Toxicological Landscape: A High-Level Overview

CompoundGHS Hazard Classifications[4][5][6][7][8]
4-Cyanobenzoic Acid (Non-Fluorinated) - Acute Toxicity, Oral (Category 4) - Acute Toxicity, Dermal (Category 4) - Acute Toxicity, Inhalation (Category 4) - Skin Irritation (Category 2) - Serious Eye Irritation (Category 2) - Specific target organ toxicity – single exposure (Respiratory system) (Category 3)
3-Cyano-4-fluorobenzoic Acid (Fluorinated) - Acute Toxicity, Oral (Category 4) - Skin Irritation (Category 2) - Serious Eye Irritation (Category 2) - Specific target organ toxicity – single exposure (Category 3)

Analysis: Based on the available GHS classifications, both the fluorinated and non-fluorinated cyanobenzoic acids present similar hazard profiles, including acute toxicity, skin and eye irritation, and potential for respiratory irritation.[4][7] This initial assessment underscores the necessity for detailed, quantitative experimental data to discern more subtle differences in their toxicity profiles. General studies on halogenated aromatic compounds suggest that the toxicity of fluoroaromatic compounds is often similar to their non-fluorinated counterparts, although exceptions where toxicity is either increased or decreased exist.[9]

Proposed Experimental Framework for a Comprehensive Toxicity Evaluation

To address the current data gap, a suite of standardized in vitro and in vivo assays is proposed. The following protocols are designed to provide a robust and comparative dataset on the cytotoxicity, genotoxicity, hepatotoxicity, and nephrotoxicity of fluorinated and non-fluorinated cyanobenzoic acids.

In Vitro Cytotoxicity Assessment

Rationale: In vitro cytotoxicity assays are fundamental for establishing a baseline understanding of a compound's toxicity at the cellular level. They are rapid, cost-effective, and can be used to screen a large number of compounds.[10] The MTT assay, which measures mitochondrial metabolic activity, is a widely accepted method for assessing cell viability.[11]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Select a relevant human cell line, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney), to represent potential target organs.

    • Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare stock solutions of both the fluorinated and non-fluorinated cyanobenzoic acids in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of each compound in the cell culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Replace the medium with the prepared compound dilutions and incubate for 24, 48, and 72 hours. Include vehicle control (medium with DMSO) and untreated control wells.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value for each compound at each time point.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, HEK293) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Stock Solutions & Dilutions) Treatment 4. Treatment (24, 48, 72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Addition & Incubation Treatment->MTT_Addition Solubilization 6. Formazan Solubilization MTT_Addition->Solubilization Absorbance 7. Absorbance Reading (570 nm) Solubilization->Absorbance IC50 8. IC50 Calculation Absorbance->IC50

Caption: Workflow for MTT-based in vitro cytotoxicity assessment.

Genotoxicity Assessment

Rationale: Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, a key event in carcinogenesis.[12] The Ames test is a widely used bacterial reverse mutation assay to screen for the mutagenic potential of chemical compounds.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains:

    • Utilize a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain with a mutation in the tryptophan operon (e.g., WP2 uvrA).

  • Metabolic Activation:

    • Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

  • Assay Procedure:

    • In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection and Analysis:

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) on each plate.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_setup Setup cluster_assay Assay cluster_eval Evaluation Bacteria 1. Bacterial Strains (Salmonella, E. coli) Mixing 4. Mix Bacteria, Compound, & S9 Mix/Buffer Bacteria->Mixing S9_Prep 2. S9 Mix Preparation (Metabolic Activation) S9_Prep->Mixing Compound_Dilutions 3. Compound Dilutions Compound_Dilutions->Mixing Plating 5. Plate on Minimal Glucose Agar Mixing->Plating Incubation 6. Incubate at 37°C (48-72h) Plating->Incubation Colony_Count 7. Count Revertant Colonies Incubation->Colony_Count Analysis 8. Assess Mutagenicity Colony_Count->Analysis

Caption: Workflow for the Ames test to assess mutagenicity.

In Vivo Acute Oral Toxicity Assessment

Rationale: In vivo studies are essential to understand the systemic toxicity of a compound in a whole organism. The acute oral toxicity test provides information on the potential hazards from a single ingestion of a substance. The Up-and-Down Procedure (UDP) is a method that minimizes the number of animals required.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model:

    • Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), as this is often sufficient for hazard classification.

  • Dosing:

    • Administer the test compound sequentially to individual animals.

    • The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

    • The dosing interval is typically 48 hours, but can be adjusted based on the onset and duration of toxicity signs.

  • Observations:

    • Monitor animals for clinical signs of toxicity and mortality for at least 14 days.

    • Record body weight changes.

  • Data Analysis:

    • Use the outcomes to calculate a statistical estimate of the LD50 (median lethal dose) and its confidence intervals.

Repeated Dose 28-Day Oral Toxicity Study (Sub-acute)

Rationale: A 28-day repeated dose study provides information on the potential health hazards likely to arise from repeated exposure over a longer period. This study can identify target organs for toxicity and establish a no-observed-adverse-effect level (NOAEL).

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD TG 407)

  • Animal Model:

    • Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dose Groups:

    • Use at least three dose levels of each test compound and a concurrent control group.

  • Administration:

    • Administer the compounds daily by oral gavage for 28 days.

  • In-life Monitoring:

    • Conduct daily clinical observations.

    • Measure body weight and food consumption weekly.

    • Perform detailed clinical examinations at regular intervals.

  • Terminal Procedures:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis to assess effects on blood cells and organ function (liver and kidney). Key parameters include:

      • Hepatotoxicity markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

      • Nephrotoxicity markers: Blood urea nitrogen (BUN) and creatinine.[13]

    • Conduct a full necropsy and weigh key organs.

    • Perform histopathological examination of target organs (especially liver and kidneys) and any tissues with gross abnormalities.

InVivo_Workflow cluster_study_design Study Design cluster_dosing_obs Dosing and Observation (28 Days) cluster_terminal Terminal Procedures cluster_data_analysis Data Analysis Animal_Selection 1. Animal Selection (e.g., Sprague-Dawley Rats) Dose_Groups 2. Dose Group Assignment (Control, Low, Mid, High) Animal_Selection->Dose_Groups Daily_Dosing 3. Daily Oral Gavage Dose_Groups->Daily_Dosing In_Life_Monitoring 4. In-life Monitoring (Clinical Signs, Body Weight) Daily_Dosing->In_Life_Monitoring Blood_Collection 5. Blood Collection (Hematology & Clinical Chemistry) Necropsy 6. Necropsy & Organ Weights Histopathology 7. Histopathology (Liver, Kidneys, etc.) In_Life_Monitoring->Blood_Collection Target_Organ_ID 8. Target Organ Identification Blood_Collection->Target_Organ_ID Necropsy->Target_Organ_ID Histopathology->Target_Organ_ID NOAEL_Determination 9. NOAEL Determination Target_Organ_ID->NOAEL_Determination

Caption: Workflow for a 28-day repeated dose oral toxicity study.

Conclusion and Future Directions

The strategic use of fluorination in drug design and materials science necessitates a thorough understanding of its impact on the toxicological profile of a molecule. While current data suggests a similar hazard classification for fluorinated and non-fluorinated cyanobenzoic acids, this is based on high-level classifications and not on detailed, comparative experimental studies.

The experimental framework outlined in this guide provides a clear and robust pathway for researchers to generate the necessary data for a comprehensive risk assessment. By conducting head-to-head comparisons using standardized in vitro and in vivo assays, the scientific community can build a more nuanced understanding of the structure-toxicity relationships within this important class of compounds. This will ultimately enable the design of safer, more effective molecules for a wide range of applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12087, 4-Cyanobenzoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Cyano-4-fluorobenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773932, 3-Cyano-4-fluorobenzoic acid. Retrieved from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy.
  • Overview of Antibiotic-Induced Nephrotoxicity. (n.d.).
  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. (2025). Scientific Reports.
  • Cytotoxic and Genotoxic Effects of Cyanobacterial and Algal Extracts—Microcystin and Retinoic Acid Content. (2021). Toxins.
  • A Review of Nephrotoxicity of Microcystins. (n.d.). Toxins.
  • Acute toxicity of benzoic acids to the crustacean Daphnia magna. (2005). Chemosphere.
  • Halogenating Reaction Activity of Aromatic Organic Compounds During Disinfection of Drinking Water. (n.d.). Journal of Environmental Sciences.
  • In Vitro Cytotoxicity of Cyanuric Acid and Selected Derivatives. (2018). In Vitro Cellular & Developmental Biology - Animal.
  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
  • Perfluorooctanoic acid (PFOA) exposure in relation to the kidneys: A review of current available literature. (2023). Frontiers in Public Health.
  • Pharmacology behind Common Drug Nephrotoxicities. (2018). Clinical Journal of the American Society of Nephrology.
  • A Comparative Assessment of Halogenated Benzamides in Drug Discovery. (2025). BenchChem.
  • Genotoxicity and potential carcinogenicity of cyanobacterial toxins - a review. (2011).
  • Nephrotoxicity: Causes, Symptoms, Diagnosis & Tre
  • 4-Cyanobenzoic acid | 619-65-8. (n.d.). CymitQuimica.
  • The Dark Side of Fluorine. (2019). Journal of Medicinal Chemistry.
  • Halogenated Compounds
  • Fluorinated Aromatic Compounds. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry.
  • A Synopsis of Current Theories on Drug-Induced Nephrotoxicity. (2023).
  • Assessment of the Effects of Anatoxin-a In Vitro: Cytotoxicity and Uptake. (n.d.). Toxins.
  • 4-Cyanobenzoic acid. (2026). ChemicalBook.
  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (n.d.). Beilstein Journal of Organic Chemistry.
  • Organic solvent exposure for the chronic kidney disease: updated systematic review with meta-analysis. (n.d.).
  • Perfluorooctanoic acid (PFOA) exposure in relation to the kidneys: A review of current available literature. (n.d.). Frontiers in Public Health.
  • In Vitro Cytotoxicity Assays Can Improve Compound Safety. (n.d.). LifeNet Health LifeSciences.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Cyano-3,5-difluorobenzoic acid

As a Senior Application Scientist, my priority is ensuring that every laboratory protocol is a self-validating system where safety, logistical efficiency, and scientific integrity are inextricably linked. 4-Cyano-3,5-dif...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is ensuring that every laboratory protocol is a self-validating system where safety, logistical efficiency, and scientific integrity are inextricably linked. 4-Cyano-3,5-difluorobenzoic acid (CAS: 1427084-20-5) is a highly valuable fluorinated building block used extensively in drug development and agrochemical synthesis. However, its unique structural features—specifically the electron-withdrawing cyano and fluoro groups—impart distinct toxicological properties that demand rigorous operational controls.

This guide provides a definitive, step-by-step methodology for the safe handling, transfer, and disposal of this compound, grounded in mechanistic causality and established regulatory standards.

Part 1: Chemical Hazard Profile & Mechanistic Toxicology

Before selecting Personal Protective Equipment (PPE), we must understand the causality behind the hazard. The hazard profile of 4-Cyano-3,5-difluorobenzoic acid is dictated by its lipophilicity and electrophilic nature. The presence of fluorine atoms enhances the molecule's membrane permeability, significantly increasing the risk of systemic absorption through the dermal route. Furthermore, the cyano group can contribute to specific target organ toxicity upon inhalation of fine particulate dust[1].

To establish a baseline for our PPE matrix, we must reference the compound's Globally Harmonized System (GHS) classifications[1]:

Table 1: GHS Hazard Classifications for 4-Cyano-3,5-difluorobenzoic acid

Hazard ClassCategoryHazard CodeMechanistic Description & Risk
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled. High dermal permeability.
Skin Irritation 2H315Causes skin irritation. Localized inflammatory response upon contact.
Eye Irritation 2AH319Causes serious eye irritation. Risk of severe corneal damage from dust.
STOT SE 3H336May cause drowsiness or dizziness. Central nervous system depression via inhalation.

Part 2: Personal Protective Equipment (PPE) Matrix & Rationale

According to the OSHA Personal Protective Equipment Standard ()[2] and the National Research Council's Prudent Practices in the Laboratory[3], PPE is the final line of defense against chemical exposure. For 4-Cyano-3,5-difluorobenzoic acid, standard basic lab attire is insufficient.

  • Hand Protection (29 CFR 1910.138): Double-gloving with nitrile gloves (minimum 5 mil thickness).

    • Causality: The pronounced dermal toxicity hazard (H312) necessitates redundancy. Nitrile provides excellent resistance to solid organic acids. If the outer glove is contaminated with chemical dust, it can be doffed immediately without compromising the primary skin barrier, maintaining a continuous sterile and safe workflow.

  • Eye & Face Protection (29 CFR 1910.133): Indirect-vented chemical splash goggles .

    • Causality: The compound causes serious eye irritation (H319). Standard safety glasses with side shields are inadequate because they do not form a seal against the face, leaving the eyes vulnerable to fine, airborne particulate dust generated during weighing.

  • Respiratory & Environmental Protection (29 CFR 1910.134): Chemical Fume Hood .

    • Causality: To mitigate inhalation toxicity (H332) and dizziness (H336), all handling must occur within a certified Chemical Fume Hood (face velocity of 80-100 fpm). If weighing must occur outside a hood (which is strongly discouraged), a properly fit-tested N95 or P100 particulate respirator is mandatory.

  • Body Protection: Flame-resistant, fluid-resistant laboratory coat with knit cuffs, and closed-toe, non-porous shoes. Knit cuffs prevent the sleeves from dragging through chemical dust and provide a tight seal over the inner glove.

Part 3: Standard Operating Procedure (SOP) for Handling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating workflow. Each step contains built-in checks to prevent contamination.

G Start 1. Pre-Operation Setup Verify Fume Hood & Don PPE Transfer 2. Chemical Transfer Open Container Inside Hood Start->Transfer Weighing 3. Precision Weighing Use Grounded Spatula Transfer->Weighing Dissolution 4. Solvent Dissolution Seal Vessel Before Exit Weighing->Dissolution Decon 5. Decontamination Wet Wipe All Surfaces Dissolution->Decon Waste 6. Waste Segregation Halogenated Stream Decon->Waste

Figure 1: Operational workflow for the safe handling of 4-Cyano-3,5-difluorobenzoic acid.

Step-by-Step Methodology:

  • Environmental Verification: Verify that the fume hood is operational and within the correct flow rate. Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • PPE Donning: Put on the lab coat, chemical splash goggles, and two pairs of nitrile gloves. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove goes over the cuff.

  • Containment & Transfer: Place the sealed bottle of 4-Cyano-3,5-difluorobenzoic acid, an anti-static weighing boat, and a calibrated microbalance inside the fume hood. Never open the chemical container outside of the hood.

  • Weighing: Use a grounded stainless-steel spatula to transfer the powder. Fluorinated powders can hold static charges; grounding the spatula prevents the fine dust from aerosolizing or clinging to the sides of the balance draft shield.

  • Dissolution: Transfer the weighed solid directly into the reaction vessel containing your pre-measured solvent (e.g., DMSO or DMF). Seal the reaction vessel tightly before removing it from the fume hood.

  • Doffing & Decontamination: Wipe down the balance and hood surface with a damp, disposable cloth to capture any microscopic dust. Doff the outer gloves inside the hood and dispose of them in the solid hazardous waste container.

Part 4: Spill Management & Disposal Logistics

A rapid, methodical response to spills is critical to prevent systemic exposure and environmental contamination.

Spill Response Protocol:

  • Isolate: Immediately restrict access to the spill area. If the spill occurs outside the fume hood, ensure all personnel in the vicinity don N95/P100 respirators and splash goggles.

  • Contain (The Wet Method): Do not sweep dry powder. Dry sweeping aerosolizes the toxic particles. Instead, cover the spilled solid with damp absorbent paper towels (moistened with water or a compatible solvent).

  • Collect: Carefully scoop the damp towels and the absorbed chemical into a wide-mouth, sealable hazardous waste container using a non-sparking tool.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by a solvent wipe (e.g., ethanol) to remove any residual lipophilic residue.

Disposal Plan: Because of the presence of stable carbon-fluorine bonds, 4-Cyano-3,5-difluorobenzoic acid and any contaminated solvents must be strictly segregated into Halogenated Organic Waste streams[4].

  • Logistical Rule: Never mix halogenated waste with non-halogenated waste. Halogenated compounds require specialized high-temperature incineration to safely break the C-F bonds and prevent the formation of toxic environmental byproducts like hydrofluoric acid (HF) or fluorinated dioxins. Ensure all waste containers are clearly labeled with the full chemical name, CAS number, and the "Halogenated" designation.

References

  • NextSDS. "4-cyano-3,5-difluorobenzoic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." U.S. Department of Labor. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

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